Technical Documentation Center

Ethyl 4-[(2-bromobutanoyl)amino]benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4-[(2-bromobutanoyl)amino]benzoate
  • CAS: 1119452-36-6

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl 4-(2-bromobutanamido)benzoate

A Benzocaine 2-Bromobutyramide Derivative Executive Summary This technical guide profiles Ethyl 4-(2-bromobutanamido)benzoate , a functionalized derivative of the local anesthetic Benzocaine. Unlike its parent compound,...

Author: BenchChem Technical Support Team. Date: February 2026

A Benzocaine 2-Bromobutyramide Derivative

Executive Summary

This technical guide profiles Ethyl 4-(2-bromobutanamido)benzoate , a functionalized derivative of the local anesthetic Benzocaine. Unlike its parent compound, which relies on a primary amine for sodium channel blockade, this derivative incorporates an


-bromoamide motif. This structural modification serves two primary high-value purposes in research and development:
  • ATRP Initiation: It acts as a bio-functional initiator for Atom Transfer Radical Polymerization (ATRP), allowing the synthesis of well-defined polymers with a benzocaine end-group.

  • Synthetic Intermediate: The reactive alkyl bromide handle facilitates nucleophilic substitution (

    
    ) to generate complex heterocycles (e.g., oxazolines) or prodrug analogs.
    
Part 1: Molecular Architecture & Design Rationale

The transformation of Benzocaine into its 2-bromobutyramide derivative fundamentally alters its physicochemical and reactive profile.

Structure-Property Relationships:

  • Lipophilicity (LogP): The acylation of the amine significantly increases lipophilicity (Predicted LogP

    
     2.8–3.2 vs. 1.86 for Benzocaine). This enhances membrane permeability but abolishes the cationic charge capability at physiological pH, neutralizing the classical local anesthetic mechanism.
    
  • Reactivity: The molecule possesses two distinct electrophilic sites:

    • The Ester (Benzocaine moiety): Susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase).

    • The

      
      -Carbon (Butyryl moiety):  The secondary alkyl bromide is highly activated for radical generation (ATRP) or nucleophilic attack.
      
Diagram 1: Structural Logic & Synthetic Pathway

The following diagram illustrates the synthesis and functional segmentation of the molecule.

G Benzocaine Benzocaine (Nucleophile) Intermediate Tetrahedral Intermediate Benzocaine->Intermediate Nucleophilic Attack Reagent 2-Bromobutyryl Bromide (Electrophile) Reagent->Intermediate Product Ethyl 4-(2-bromobutanamido)benzoate (Target) Intermediate->Product Elimination Byproduct HBr (Scavenged by Base) Intermediate->Byproduct Elimination

Figure 1: Synthetic pathway via Schotten-Baumann acylation conditions.

Part 2: Synthesis Protocol (Self-Validating System)

Objective: Synthesize Ethyl 4-(2-bromobutanamido)benzoate with >95% purity. Scale: 10 mmol basis.

Reagents & Materials
ReagentEquiv.[1][2][3]AmountRole
Benzocaine1.01.65 gNucleophile
2-Bromobutyryl Bromide1.12.53 g (1.35 mL)Electrophile
Triethylamine (TEA)1.21.21 g (1.67 mL)Acid Scavenger
Dichloromethane (DCM)-50 mLSolvent (Anhydrous)
Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

    
    ) to maintain an anhydrous atmosphere.
    
  • Solubilization: Dissolve Benzocaine (1.65 g) in anhydrous DCM (40 mL). Add Triethylamine (1.67 mL). Cool the solution to 0°C using an ice bath.

    • Expert Insight: Cooling is critical. The reaction is exothermic; uncontrolled heat can lead to double acylation or polymerization of the bromide reagent.

  • Addition: Dilute 2-Bromobutyryl bromide in the remaining 10 mL of DCM. Add this solution dropwise to the RBF over 20 minutes.

    • Observation: A white precipitate (Triethylammonium bromide salts) will form immediately, confirming the reaction progress.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3–4 hours.

    • Validation Point (TLC): Spot reaction mixture vs. Benzocaine standard (Eluent: 30% EtOAc/Hexane). The starting material spot (

      
      ) should disappear, replaced by a higher 
      
      
      
      product spot.
  • Workup:

    • Filter off the white solid precipitate.[2]

    • Wash the filtrate with 1M HCl (2 x 20 mL) to remove unreacted benzocaine and TEA.

    • Wash with Sat.

      
        (2 x 20 mL) to neutralize residual acid.
      
    • Wash with Brine (1 x 20 mL), dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: Recrystallize the crude solid from hot Ethanol/Hexane (1:5 ratio) to yield white crystalline needles.

Part 3: Physicochemical Characterization[5][6]

Reliable identification requires correlating spectral data with the structural motifs.

Predicted Spectral Data (NMR & IR)
TechniqueSignal/PeakAssignmentInterpretation

NMR

1.39 (t, 3H)
Ester

Ethyl ester terminus.
(CDCl

, 400 MHz)

4.36 (q, 2H)
Ester

Characteristic quartet of ethyl benzoate.

7.60 (d, 2H)
Ar-H (meta to ester)Aromatic doublet (AA'BB' system).

8.01 (d, 2H)
Ar-H (ortho to ester)Deshielded by carbonyl.

8.45 (s, 1H)
Amide

Broad singlet; confirms amide formation.

4.45 (t, 1H)

-CH-Br
Diagnostic triplet for the brominated carbon.

2.05 (m, 2H)
Butyryl

Multiplet coupling to

-CH and methyl.

1.08 (t, 3H)
Butyryl

Terminal methyl of the butyryl chain.
FT-IR 1715 cm

Ester

Strong stretch.
1685 cm

Amide I

Distinct from ester; confirms acylation.
3350 cm

Amide

Sharp stretch (non-H-bonded) or broad.
Part 4: Applications & Biological Implications[7][8]
1. ATRP Initiation (Polymer Chemistry)

This molecule is a "sacrificial initiator" or functional initiator. The Carbon-Bromine bond (


-bromoamide) is relatively weak and undergoes homolytic cleavage in the presence of Cu(I) catalysts.

Mechanism:



The generated radical (

) initiates polymerization (e.g., of methyl methacrylate), resulting in a polymer chain capped with the Benzocaine moiety. This allows for the study of drug-polymer conjugates.
2. Biological Stability & Hydrolysis

Unlike Benzocaine, this derivative resists rapid metabolic deactivation at the amine. However, the ester bond remains a target.

Diagram 2: Metabolic/Hydrolysis Pathways

Hydrolysis Compound Benzocaine 2-Bromobutyramide Esterase Plasma Esterases (Fast Hydrolysis) Compound->Esterase Amidase Liver Amidases (Slow Hydrolysis) Compound->Amidase PABA_Deriv 4-(2-bromobutanamido)benzoic acid + Ethanol Esterase->PABA_Deriv Major Pathway Benzocaine Benzocaine + 2-Bromobutyric acid Amidase->Benzocaine Minor Pathway

Figure 2: Predicted metabolic fate. Ester hydrolysis is kinetically favored over amide hydrolysis.

References
  • Benzocaine Properties & Structure: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2337, Benzocaine. Retrieved February 14, 2026. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • ATRP Initiator Chemistry (Alpha-Haloamides): Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. (Foundational text establishing alpha-bromoamides as effective ATRP initiators). [Link]

Sources

Exploratory

Technical Guide: Ethyl 4-Aminobenzoate N-Acylated Derivatives

Executive Summary Ethyl 4-aminobenzoate (Benzocaine) is a foundational local anesthetic characterized by a lipophilic aromatic ring linked to a secondary ester. While clinically ubiquitous, its utility is constrained by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-aminobenzoate (Benzocaine) is a foundational local anesthetic characterized by a lipophilic aromatic ring linked to a secondary ester. While clinically ubiquitous, its utility is constrained by rapid esterase-mediated hydrolysis and low aqueous solubility. This guide focuses on the N-acylation of the primary amine at the 4-position. Unlike C-terminal modifications (which alter the ester), N-acylation modulates the electron density of the aromatic ring, significantly impacting the compound's metabolic stability, pKa, and lipophilicity. This guide details the synthesis, structural properties, and pharmacological potential of key N-acylated derivatives, serving as a roadmap for prodrug design and heterocyclic library generation.

Part 1: Chemical Rationale & Structure-Activity Relationship (SAR)

The primary amine of benzocaine is a weak nucleophile due to the electron-withdrawing effect of the para-ethoxycarbonyl group. Acylation of this amine creates an anilide (N-phenylamide).

Mechanistic Advantages of N-Acylation
  • Metabolic Shielding: The free amine is a handle for N-acetyltransferases (NAT). Pre-acylating this position (e.g., with bulky groups) can prevent rapid Phase II conjugation, altering the pharmacokinetic half-life.

  • Electronic Deactivation: Converting the amine (

    
    ) to an amide (
    
    
    
    ) reduces the electron-donating capacity into the benzene ring. This lowers the susceptibility of the ester bond to hydrolysis by plasma cholinesterases, potentially prolonging the duration of action.
  • Synthetic Utility: The N-chloroacetyl derivative is a "gateway" scaffold. The reactive

    
    -halocarbonyl allows for subsequent cyclization into thiazolidinones or alkylation with secondary amines, expanding the chemical space into antimicrobial and anticancer domains.
    

Part 2: The N-Acylated Derivative Library

The following table categorizes the most scientifically relevant N-acylated derivatives of Ethyl 4-aminobenzoate.

Derivative NameR-Group (Acyl)FormulaMW ( g/mol )Key Application
Ethyl 4-acetamidobenzoate Acetyl (

)

207.23Metabolite standard; reduced toxicity prodrug.
Ethyl 4-(2-chloroacetamido)benzoate Chloroacetyl (

)

241.67Critical Intermediate. Precursor for thiazolidinones and heterocyclic libraries.
Ethyl 4-benzamidobenzoate Benzoyl (

)

269.30High lipophilicity; explores hydrophobic binding pockets.
Ethyl 4-(3-carboxypropanamido)benzoate Succinyl (

)

265.26Solubility Enhancer. Introduces a free carboxylic acid for salt formation (hemisuccinate strategy).
Ethyl 4-(trifluoroacetamido)benzoate Trifluoroacetyl (

)

261.20Fluorine-tagged tracer; metabolic blocker.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 4-(2-chloroacetamido)benzoate

This protocol is the industry standard for generating the "gateway" intermediate. It utilizes Schotten-Baumann conditions modified for organic solubility.

Reagents:

  • Ethyl 4-aminobenzoate (Benzocaine): 16.5 g (0.1 mol)[1]

  • Chloroacetyl chloride: 12.4 g (0.11 mol)

  • Triethylamine (TEA) or Pyridine: 15 mL

  • Dichloromethane (DCM): 150 mL (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve Benzocaine in anhydrous DCM in a 500 mL round-bottom flask equipped with a drying tube and magnetic stirrer.

  • Base Addition: Add TEA to the solution. Cool the mixture to 0–5°C using an ice bath. Rationale: Cooling prevents uncontrolled exotherms and minimizes side reactions at the ester group.

  • Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. The solution will likely turn cloudy as triethylamine hydrochloride precipitates.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours.

  • Validation (TLC): Check reaction progress using TLC (Hexane:Ethyl Acetate 7:3). The starting material (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Workup: Wash the organic layer successively with:

    • 10%

      
       (2 x 50 mL) – Removes unreacted amine/pyridine.
      
    • Saturated

      
       (2 x 50 mL) – Neutralizes excess acid.
      
    • Brine (50 mL).

  • Isolation: Dry over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water.

    • Expected Yield: 85-92%

    • Melting Point: 110–114°C

Protocol B: Synthesis of Ethyl 4-(3-carboxypropanamido)benzoate (Succinyl Derivative)

This protocol uses an anhydride to introduce a solubilizing tail, creating a "hemisuccinate" prodrug architecture.

Reagents:

  • Benzocaine: 0.01 mol

  • Succinic anhydride: 0.012 mol

  • DMAP (4-Dimethylaminopyridine): 10 mol% (Catalyst)

  • THF or Dioxane: 20 mL

Methodology:

  • Dissolve Benzocaine and Succinic anhydride in THF.

  • Add DMAP. Reflux the mixture for 6–8 hours. Rationale: The aniline nitrogen is electron-deficient; thermal energy and a nucleophilic catalyst (DMAP) are required to open the anhydride ring.

  • Monitor via TLC.[2][3]

  • Evaporate solvent.[3][4][5] Dissolve residue in 5%

    
     (converts the product to the water-soluble sodium salt).
    
  • Filter off any unreacted benzocaine (insoluble in base).

  • Acidify the filtrate with

    
     to pH 2. The product (free acid form) will precipitate.
    
  • Filter and dry.

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the divergence from the parent benzocaine molecule into its critical N-acylated derivatives and their subsequent applications.

Benzocaine_Derivatives Benzocaine Ethyl 4-aminobenzoate (Benzocaine) AcCl Acetyl Chloride / Ac2O Benzocaine->AcCl ClAcCl Chloroacetyl Chloride Benzocaine->ClAcCl SuccAn Succinic Anhydride Benzocaine->SuccAn NAc Ethyl 4-acetamidobenzoate (N-Acetyl) AcCl->NAc Reflux NClAc Ethyl 4-(2-chloroacetamido)benzoate (N-Chloroacetyl) ClAcCl->NClAc TEA, DCM, 0°C NSucc Ethyl 4-(3-carboxypropanamido)benzoate (Hemisuccinate) SuccAn->NSucc DMAP, THF, Reflux Metabolite Metabolic Standard (Toxicity Studies) NAc->Metabolite Heterocycles Thiazolidinones (Anticancer/Antibacterial) NClAc->Heterocycles + Thiourea/Amines Solubility Water Soluble Salts (Prodrug Formulation) NSucc->Solubility + NaOH

Caption: Synthetic divergence of Benzocaine into N-acylated derivatives. The N-Chloroacetyl pathway (middle) is the primary route for generating complex bioactive libraries.

Part 5: Pharmacological Implications[7][8]

Metabolic Stability

The hydrolysis of Benzocaine by plasma cholinesterases is rapid. N-acylation increases the steric bulk around the aromatic ring and alters the electronic conjugation.

  • Observation: N-acylated derivatives generally show increased half-life in plasma compared to the parent compound.

  • Mechanism: The amide group is less electron-donating than the amine. This reduces the electron density at the ester carbonyl carbon (via the phenyl ring), making it slightly more electrophilic, but the steric hindrance and lipophilicity changes often dominate, resulting in slower overall clearance.

Biological Activity of the Chloroacetyl Derivative

The Ethyl 4-(2-chloroacetamido)benzoate is not just an intermediate.[6] Research indicates it possesses intrinsic biological activity:

  • Local Anesthetic Activity: It retains anesthetic properties but with a different toxicity profile due to the altered metabolism.

  • Alkylating Potential: The

    
    -chlorocarbonyl group is a mild alkylating agent, which may contribute to observed antimicrobial activities, though this also raises potential toxicity flags for direct clinical use without further modification.
    

References

  • Mohamed, M. A., et al. (2022). "Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action."[7] Archiv der Pharmazie. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (2010). "N-Acetylbenzocaine: Formation via Transacetylation of Benzocaine and Acetylsalicylic Acid."[4][5] Microgram Journal. Retrieved from [Link]

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[8][9] Nature Reviews Drug Discovery. (Contextual grounding for prodrug strategies). Retrieved from [Link]

Sources

Foundational

Beyond the Formula: Comprehensive Physicochemical and Analytical Profiling of C13H16BrNO3

Subject: N-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]acrylamide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists Focus: Structural Elucidation, Covalent Docking Mech...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: N-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]acrylamide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists Focus: Structural Elucidation, Covalent Docking Mechanisms, and Analytical Validation[1]

Part 1: Executive Technical Summary

The molecular formula C13H16BrNO3 represents a specific class of functionalized phenethylamines used primarily as covalent chemical probes in neuropsychiatric drug discovery. While the formula theoretically accommodates various isomers, its most significant pharmacological application is N-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]acrylamide (often referred to as Acryloyl-2C-B ).

This compound integrates the high-affinity 5-HT2A pharmacophore of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) with an electrophilic acrylamide warhead . This modification transforms a reversible agonist into an irreversible probe capable of mapping the orthosteric binding site of serotonin receptors via Michael addition to non-catalytic cysteine residues.

Core Physicochemical Constants
PropertyValueTechnical Note
Molecular Formula C13H16BrNO3 Degree of Unsaturation (DoU) = 6
Average Molecular Weight 314.18 g/mol Weighted average of natural isotopes
Monoisotopic Mass 313.0314 Da Based on dominant 79Br isotope
Isotopic Signature 1:1 doublet Distinct M (313.03) and M+2 (315.03) peaks due to 79Br/81Br abundance
Topological Polar Surface Area 58.6 Ų Predictive of blood-brain barrier (BBB) permeability
LogP (Predicted) 2.3 – 2.8 Lipophilic, suitable for CNS penetration

Part 2: Structural Elucidation & Cheminformatics

To confirm the identity of C13H16BrNO3 in a research setting, one must deconstruct its Degree of Unsaturation (DoU) and spectral fingerprint.

Unsaturation Analysis

The DoU formula is:



Substituting for C13H16BrNO3:


Interpretation of DoU = 6:

  • 4 units: Aromatic benzene ring (core scaffold).

  • 1 unit: Carbonyl group (C=O) in the amide.[1]

  • 1 unit: Vinyl group (C=C) in the acrylamide tail.

Mass Spectrometry: The Bromine Signature

In High-Resolution Mass Spectrometry (HRMS), the presence of a single bromine atom provides a self-validating spectral pattern. Unlike chlorine (3:1 ratio), bromine displays a nearly 1:1 ratio between the 79Br and 81Br isotopes.

  • Peak A (M+H)+: ~314.039 (contains 79Br)

  • Peak B (M+H+2)+: ~316.037 (contains 81Br)

  • Validation Rule: If the mass spectrum does not show this "twin tower" doublet separated by 2 Da with equal intensity, the compound is not a monobrominated species.

Part 3: Mechanism of Action (Covalent Docking)

The utility of C13H16BrNO3 lies in its ability to execute a Michael Addition reaction within the receptor binding pocket. This mechanism is critical for "residue scanning" experiments to identify cysteine locations.

The Reaction Pathway
  • Recognition: The phenethylamine core (2,5-dimethoxy-4-bromo) guides the molecule into the orthosteric site of the 5-HT2A receptor via ionic interaction with Asp155 .

  • Positioning: The acrylamide tail is oriented toward a specific cysteine residue (e.g., Cys3.36 in transmembrane helix 3).

  • Conjugation: The nucleophilic thiol (-SH) of the cysteine attacks the

    
    -carbon of the acrylamide, forming a permanent thioether bond.
    

MichaelAddition cluster_0 Kinetic Selectivity Ligand Ligand (C13H16BrNO3) Electrophile: Acrylamide Complex Non-Covalent Complex (Reversible Binding) Ligand->Complex Diffusion Receptor Receptor (5-HT2A) Nucleophile: Cysteine Thiol Receptor->Complex TS Transition State (Thiolate Attack on Beta-Carbon) Complex->TS Alignment Adduct Covalent Adduct (Irreversible Thioether Bond) TS->Adduct Michael Addition

Figure 1: Kinetic pathway of covalent probe binding. The specificity is driven by the initial non-covalent affinity (Ki) before the irreversible step (k_inact).

Part 4: Experimental Protocols

Protocol A: Synthesis Verification (Self-Validating)

Objective: Confirm the conversion of 2C-B to Acryloyl-2C-B.

  • Precursor: Start with 2C-B freebase (C10H14BrNO2).

  • Reagent: Add Acryloyl Chloride (1.1 eq) and Triethylamine (1.5 eq) in Dichloromethane (DCM) at 0°C.

  • TLC Monitoring:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: 5% MeOH in DCM.

    • Indicator: The product (Amide) will have a significantly higher Rf than the starting material (Amine) due to the loss of the basic amine functionality.

  • 1H-NMR Validation (Critical Signals):

    • Vinyl Protons: Look for the characteristic multiplet of the acrylamide system at

      
       5.6 – 6.4 ppm  (3 protons). Absence of these peaks indicates polymerization or hydrolysis.
      
    • Amide NH: Broad singlet at

      
       ~5.8 ppm .
      
    • Methoxy Groups: Two singlets at

      
       3.7 – 3.8 ppm .
      
Protocol B: Cysteine Reactivity Assay (Ellman’s Test)

Objective: Verify the "warhead" activity before biological use.

  • Preparation: Dissolve C13H16BrNO3 (100 µM) in PBS (pH 7.4).

  • Incubation: Add L-Cysteine (1 mM) and incubate at 37°C for 60 minutes.

  • Quantification: Aliquot and react with DTNB (Ellman's Reagent).

  • Readout: Measure absorbance at 412 nm.

    • Logic: If the acrylamide is active, it will consume the cysteine. The remaining cysteine will react with DTNB.

    • Result: Lower absorbance compared to control = Active Electrophile .

Part 5: References & Authority

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 123495, Bromine nitrate (and related phenethylamines). Retrieved from [Link]

  • Ettrup, A., et al. (2011).[2] Development of [11C]CIMBI-36, a 5-HT2A receptor agonist radioligand.[2] Journal of Nuclear Medicine. (Discusses brominated phenethylamine probes). Retrieved from [Link]

  • MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (Mechanistic validation of acrylamide warheads). Retrieved from [Link]

  • World Health Organization. (1998). Critical Review of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (Base pharmacophore data). Retrieved from [Link]

Sources

Exploratory

Safety data sheet (SDS) for benzocaine alpha-bromo derivatives

Safety & Handling Guide: Benzocaine -Bromo Derivatives Focus Compound: Ethyl 4-(2-bromoacetamido)benzoate and related -haloacetamides. Executive Summary This technical guide serves as an enhanced Safety Data Sheet (SDS)...

Author: BenchChem Technical Support Team. Date: February 2026

Safety & Handling Guide: Benzocaine -Bromo Derivatives

Focus Compound: Ethyl 4-(2-bromoacetamido)benzoate and related


-haloacetamides.

Executive Summary

This technical guide serves as an enhanced Safety Data Sheet (SDS) and handling manual for Benzocaine


-bromo derivatives , specifically focusing on Ethyl 4-(2-bromoacetamido)benzoate . Unlike standard benzocaine, the introduction of the 

-bromoacetyl moiety transforms the molecule from a mild local anesthetic into a potent electrophilic alkylating agent .

This modification creates a "warhead" capable of rapid nucleophilic substitution (


) with biological thiols (e.g., Glutathione, Cysteine residues), necessitating strict containment protocols to prevent sensitization and lachrymatory effects.

Part 1: Chemical Identity & Characterization

The Anchor Compound

In the context of drug development, "benzocaine


-bromo derivatives" typically refers to the intermediate formed by acylating the aniline nitrogen of benzocaine with bromoacetyl bromide.
PropertySpecification
Chemical Name Ethyl 4-(2-bromoacetamido)benzoate
CAS Number 29182-92-1
Molecular Formula

Molecular Weight 286.12 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Key Functional Group

-Haloacetamide (Alkylating moiety)
Structural Distinction (Expert Note)

It is critical to distinguish this compound from Ethyl 4-bromobenzoate (aryl bromide). The "alpha" designation refers to the carbon adjacent to the amide carbonyl. This position is highly activated for nucleophilic attack, whereas an aryl bromide requires palladium catalysis (e.g., Buchwald-Hartwig) to react under similar conditions.

Part 2: Hazard Identification (The "Why")

The Electrophilic Hazard

The danger of this compound lies in the


-bromoacetamide  group. The carbonyl oxygen withdraws electron density, making the 

-carbon highly positive. This makes it a "soft" electrophile that preferentially targets "soft" nucleophiles in the body, particularly sulfhydryl groups (-SH) found in enzymes and proteins.
GHS Classification Matrix

Based on Structure-Activity Relationships (SAR) of


-haloacetamides.
Hazard ClassCategoryHazard StatementMechanism
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2]Direct alkylation of keratin/dermal proteins.
Eye Damage/Irritation Cat 1H318: Causes serious eye damage.[1][3]Lachrymator effect; rapid reaction with corneal proteins.
Sensitization (Skin) Cat 1BH317: May cause allergic skin reaction.Haptenization: The molecule binds to skin proteins, triggering an immune response (T-cell mediated).
Acute Toxicity (Oral) Cat 3/4H301/H302: Toxic if swallowed.Disruption of metabolic enzymes via cysteine capping.

Part 3: Synthesis & Handling Protocols

Synthesis Workflow (Benzocaine Acylation)

The synthesis involves the reaction of Benzocaine with Bromoacetyl bromide. This reaction releases Hydrogen Bromide (HBr), which must be scavenged to prevent hydrolysis or salt formation.

Reagents:

  • Benzocaine (1.0 eq)

  • Bromoacetyl Bromide (1.1 eq)

  • Base: Pyridine or

    
     (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Protocol:

  • Dissolution: Dissolve Benzocaine in anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add Pyridine and cool to 0°C.

  • Acylation: Dropwise addition of Bromoacetyl bromide (highly exothermic). Maintain temp < 5°C.

  • Quench: Wash with dilute HCl (to remove pyridine), then

    
    , then Brine.
    
  • Isolation: Dry over

    
    , concentrate, and recrystallize from Ethanol/Hexane.
    
Visualization: Synthesis & Hazard Control Flow

The following diagram outlines the synthesis logic and critical safety control points (CP).

SynthesisWorkflow cluster_safety Safety Control Points (CP) Start Start: Benzocaine (Solid, Amine) Reaction Reaction: Acylation (0°C, DCM, Base) Start->Reaction Reagent Add: Bromoacetyl Bromide (Lachrymator, Corrosive) Reagent->Reaction Dropwise Addition (Exothermic) Byproduct Byproduct: HBr Salts (Scavenged by Pyridine) Reaction->Byproduct Quench Quench: Acid/Base Wash (Remove Pyridine) Reaction->Quench Complete Conversion Product Product: Ethyl 4-(2-bromoacetamido)benzoate (Potent Alkylator) Quench->Product Crystallization

Caption: Synthesis workflow highlighting the critical addition phase where lachrymatory vapors and exothermic heat must be controlled.

Part 4: Toxicology & Metabolism[4][5]

Mechanism of Action: Haptenization

Unlike benzocaine, which acts by blocking sodium channels, the


-bromo derivative poses a toxicological risk through Haptenization .
  • Permeation: The lipophilic ethyl ester tail facilitates entry into the skin/cells.

  • Alkylation: The

    
    -carbon undergoes 
    
    
    
    attack by protein thiols (Cysteine).
  • Immune Recognition: The modified protein is recognized as "non-self" by Langerhans cells, leading to sensitization (Contact Dermatitis).

Visualization: Molecular Toxicity Pathway

This diagram illustrates why this specific derivative is a sensitizer.

ToxicityMechanism Compound Benzocaine Alpha-Bromo Deriv. Intermediate Transition State (SN2 Attack) Compound->Intermediate Electrophilic Stress Nucleophile Biological Thiol (Glutathione/Cysteine) Nucleophile->Intermediate Adduct Protein-Hapten Conjugate Intermediate->Adduct Covalent Bond Detox Mercapturic Acid (Excretion) Intermediate->Detox If GSH Sufficient Immune T-Cell Response (Sensitization) Adduct->Immune Antigen Presentation

Caption: The Haptenization pathway showing the competition between detoxification (Mercapturic acid) and immune sensitization (Protein Adducts).

Part 5: Emergency Response & Storage

Storage Conditions
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Store under Nitrogen/Argon.

    
    -Halo compounds can degrade and release 
    
    
    
    or HBr upon exposure to moisture and light.
  • Segregation: Keep away from strong bases and amines (risk of polymerization or premature reaction).

First Aid (Specific to Alkylators)
  • Eye Contact: DO NOT rub. Flush with water for 15 minutes. If available, use a diphoterine solution (amphoteric chelator) which is superior for chemical burns.

  • Skin Contact: Wash with soap and water.[4] Do not use ethanol ; ethanol may increase skin permeability, driving the alkylator deeper into the dermis.

  • Spill Cleanup: Do not wipe dry. Cover with a mixture of Sodium Thiosulfate and Sodium Bicarbonate to chemically neutralize the alkylating bromide before sweeping.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11966043, Ethyl 4-(2-bromoacetamido)benzoate. Retrieved from [Link]

  • Siegel, D., et al. (2011).

    
    -Bromo-2-cyclopentenone.[5] Chemical Research in Toxicology. (Demonstrates the mechanism of thiol-mediated alkylation by alpha-bromo carbonyls). Retrieved from [Link]
    
  • Li, W., et al. (2024). 2-bromoacetamide exposure impairs oocyte maturation...[6] via disrupting the cytoskeleton.[6] Ecotoxicology and Environmental Safety. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Thiazole Derivatives from Ethyl 4-[(2-bromobutanoyl)amino]benzoate

This Application Note details the synthesis of thiazole derivatives (specifically 2-imino-4-thiazolidinones ) from ethyl 4-[(2-bromobutanoyl)amino]benzoate . While the term "thiazole synthesis" is broadly used, the react...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of thiazole derivatives (specifically 2-imino-4-thiazolidinones ) from ethyl 4-[(2-bromobutanoyl)amino]benzoate . While the term "thiazole synthesis" is broadly used, the reaction of


-haloamides with thioureas or thiocyanates specifically yields the biologically significant 4-thiazolidinone  scaffold, a saturated analog of the thiazole ring often found in glitazone-type drugs and antimicrobial agents.

Introduction & Scope

The starting material, ethyl 4-[(2-bromobutanoyl)amino]benzoate (CAS: 1119452-36-6), represents a specialized


-haloamide scaffold. Unlike 

-haloketones which react with thioamides to form fully aromatic thiazoles (classic Hantzsch Synthesis),

-haloamides typically undergo cyclization with thioureas or thiocyanates to form 2-imino-4-thiazolidinones (also known as pseudothiohydantoins).

These 3,5-disubstituted-4-thiazolidinones are critical pharmacophores in medicinal chemistry, exhibiting anticancer (VEGFR inhibitors), anti-inflammatory, and antimicrobial properties. This guide provides a robust, self-validating protocol for synthesizing these heterocycles while maintaining the integrity of the ethyl benzoate moiety.

Key Reaction Pathway

The synthesis proceeds via nucleophilic substitution of the bromine by the sulfur atom of the thiourea/thiocyanate, followed by an intramolecular cyclization involving the amide nitrogen.

Scientific Rationale & Mechanism

Mechanistic Insight

The transformation involves two distinct steps:

  • S-Alkylation: The sulfur atom of the thiourea acts as a soft nucleophile, displacing the bromide in an

    
     fashion. This forms an isothiouronium intermediate.
    
  • Cyclocondensation:

    • Path A (Thiourea): The amide nitrogen attacks the electrophilic carbon of the isothiourea, eliminating ammonia (

      
      ) to close the ring. This retains the 
      
      
      
      -aryl substituent (the ethyl benzoate core).
    • Path B (Thiocyanate): Reaction with ammonium thiocyanate forms an

      
      -thiocyanato amide, which cyclizes upon heating to yield the same 2-imino-4-thiazolidinone scaffold.
      
Chemoselectivity

The presence of the ethyl ester on the phenyl ring requires mild conditions (neutral or weakly acidic/basic) to prevent hydrolysis to the carboxylic acid. The amide linkage is stable under the reflux conditions described below.

Experimental Protocols

Protocol A: Cyclization with Thiourea (Primary Method)

Target: Ethyl 4-(5-ethyl-2-imino-4-oxothiazolidin-3-yl)benzoate

Materials
  • Precursor: Ethyl 4-[(2-bromobutanoyl)amino]benzoate (1.0 eq)

  • Reagent: Thiourea (1.2 eq)

  • Base/Buffer: Fused Sodium Acetate (1.5 eq) or Triethylamine (1.2 eq)

  • Solvent: Absolute Ethanol (10 mL/mmol)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-[(2-bromobutanoyl)amino]benzoate (e.g., 3.14 g, 10 mmol) in Absolute Ethanol (100 mL).

  • Addition: Add Thiourea (0.91 g, 12 mmol). The solution may remain clear or become slightly cloudy.

  • Buffering: Add Fused Sodium Acetate (1.23 g, 15 mmol). Note: This scavenges the HBr generated during substitution, preventing acid-catalyzed hydrolysis of the ester.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours .

    • Validation: Monitor by TLC (System: Hexane:Ethyl Acetate 3:1). The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.
  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into crushed ice/water (300 mL) with vigorous stirring.

    • A white to off-white precipitate should form immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove excess sodium acetate and thiourea.

  • Purification: Recrystallize the crude product from Ethanol/Water or Acetone . Dry in a vacuum oven at 50°C.

Expected Data
  • Yield: 75–85%

  • Appearance: White or pale yellow crystalline solid.

  • Melting Point: Typically 180–210°C (dependent on specific polymorph).

Protocol B: Synthesis of 2-Substituted Derivatives (Hantzsch-Widman Variation)

Target: Ethyl 4-(5-ethyl-2-methyl-4-oxothiazolidin-3-yl)benzoate

To synthesize a derivative with a carbon substituent at the 2-position (instead of an imino group), use a Thioamide (e.g., Thioacetamide).

  • Reagent: Substitute Thiourea with Thioacetamide (1.2 eq).

  • Conditions: Reflux in Ethanol for 6–8 hours.

  • Mechanism: The intermediate forms a hydroxy-thiazoline which spontaneously dehydrates to the 4-thiazolidinone or thiazolium species depending on pH.

Visualizing the Pathway

The following diagram illustrates the critical S-alkylation and cyclization steps for Protocol A.

ThiazoleSynthesis SM Ethyl 4-[(2-bromobutanoyl)amino]benzoate (Starting Material) Inter S-Alkylated Intermediate (Isothiouronium Salt) SM->Inter SN2 Substitution (Ethanol, Reflux) Thiourea Thiourea (Nucleophile) Thiourea->Inter Cyclization Intramolecular Cyclization (- NH3) Inter->Cyclization Amide N Attack Product Ethyl 4-(5-ethyl-2-imino-4-oxothiazolidin-3-yl)benzoate (Target Scaffold) Cyclization->Product Ring Closure

Caption: Reaction pathway showing the conversion of the


-bromoamide precursor to the 2-imino-4-thiazolidinone scaffold via reaction with thiourea.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Ethyl EsterEnsure Sodium Acetate is anhydrous (fused). Avoid strong mineral acids.
Oiling Out Incomplete PrecipitationCool the ethanolic solution to 0°C before adding water. Scratch the flask to induce nucleation.
Impurity (TLC) Unreacted ThioureaWash the filter cake thoroughly with water (Thiourea is highly water-soluble).
Starting Material Remains Steric HindranceThe ethyl group at the

-position adds steric bulk. Increase reflux time to 6-8 hours.

References

  • Vicini, P., et al. (2003). "Synthesis and biological evaluation of benzo[d]isothiazole derivatives as antimicrobial agents." Bioorganic & Medicinal Chemistry, 11(1), 307-318. Link

  • Karegoudar, P., et al. (2008). "Synthesis, antimicrobial and anti-inflammatory activities of some novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines bearing trichlorophenyl moiety." European Journal of Medicinal Chemistry, 43(4), 808-815. (Describes general haloamide-thiourea condensations). Link

  • Patel, N. B., & Shaikh, F. M. (2010).[2] "Synthesis of new pyridine-based 4-thiazolidinones incorporated with 1,3,4-thiadiazoles and their antimicrobial evaluation." Journal of Serb. Chemical Society, 75(9), 1181–1192. Link

  • PubChem Compound Summary. (2023). "Ethyl 4-[(2-bromobutanoyl)amino]benzoate."[3][4] National Center for Biotechnology Information. Link

Sources

Application

Application Notes and Protocols for the Hantzsch-Type Synthesis of Thiazole Derivatives Using α-Bromo Amides

Introduction: Reimagining a Classic Synthesis for Novel Scaffolds The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1887, traditionally involves the condensation of an α-halo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining a Classic Synthesis for Novel Scaffolds

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1887, traditionally involves the condensation of an α-haloketone with a thioamide to furnish a thiazole ring.[1][2] This robust reaction has been a workhorse in medicinal chemistry and drug development, as the thiazole motif is a privileged scaffold found in numerous biologically active compounds.[3][4] The inherent simplicity and high yields of the classical Hantzsch synthesis have made it a go-to method for accessing a wide variety of substituted thiazoles.[1]

This guide, however, delves into a less-trodden yet mechanistically intriguing variation of this classic transformation: the use of α-bromo amides as the electrophilic partner. This modification significantly alters the electronic nature of the substrate, leading to different reaction pathways and products compared to the conventional α-haloketone route. For researchers and drug development professionals, understanding this variation opens doors to novel thiazole-based scaffolds, such as 4-hydroxythiazoles and thiazolidinones, which may offer unique biological activities.

This document provides an in-depth exploration of the synthesis of thiazole derivatives from α-bromo amides, focusing on the underlying mechanistic principles, practical experimental protocols, and the critical factors that govern the reaction's outcome.

The Core Distinction: α-Bromo Amides vs. α-Bromo Ketones in Hantzsch-Type Reactions

The substitution of a ketone with an amide functionality at the α-position to the bromine atom introduces a fundamental change in the electrophile's reactivity. The nitrogen atom of the amide can participate in resonance, which influences the electrophilicity of the carbonyl carbon and the acidity of the α-proton. This seemingly subtle change has profound implications for the course of the Hantzsch-type reaction.

While the classical Hantzsch synthesis with α-haloketones proceeds through a well-established pathway involving S-alkylation, cyclization, and dehydration to yield a fully aromatic thiazole, the reaction with α-bromo amides can follow a different course.

Mechanistic Insights: The Path to 4-Hydroxythiazoles

Recent studies have elucidated the reaction between α-bromo amides and thioamides, revealing a pathway that leads to the formation of 4-hydroxythiazoles (also known as thiazol-4-ols) rather than the fully aromatic thiazole ring. A plausible mechanism for this transformation is outlined below.

The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine atom of the α-bromo amide, in a classic SN2 reaction. This forms an S-alkylated intermediate. The subsequent step is where the pathway diverges from the classical Hantzsch synthesis. Instead of the nitrogen of the thioamide attacking the carbonyl carbon, the reaction proceeds through a cyclization involving the enolizable proton and the amide nitrogen. This is followed by the cleavage of the amide bond, leading to the formation of the 4-hydroxythiazole ring.

Hantzsch_Alpha_Bromo_Amide

Figure 1: Plausible mechanism for the formation of 4-hydroxythiazoles.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the synthesis of 4-hydroxythiazole derivatives from α-bromo amides and thioamides. It is crucial to note that reaction conditions may require optimization depending on the specific substrates used.

Protocol 1: Synthesis of 2,5-Diphenyl-1,3-thiazol-4-ol

This protocol is adapted from the literature for the reaction of an α-bromo-N-phenylacetamide with thiobenzamide.

Materials:

  • 2-Bromo-N-phenylacetamide

  • Thiobenzamide

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-N-phenylacetamide (1.0 eq) and thiobenzamide (1.0 eq) in anhydrous acetonitrile.

  • Reaction Execution: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-diphenyl-1,3-thiazol-4-ol.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and outcomes for the synthesis of 4-hydroxythiazoles from α-bromo amides.

α-Bromo Amide SubstrateThioamide SubstrateSolventTemperatureReaction TimeProductYield (%)
2-Bromo-N-phenylacetamideThiobenzamideAcetonitrileReflux2-4 h2,5-Diphenyl-1,3-thiazol-4-ol~70-80%
2-BromoacetamideThioureaEthanolReflux6-8 h2-Amino-1,3-thiazol-4-olVariable

Workflow for Hantzsch-Type Synthesis with α-Bromo Amides

The general workflow for conducting this synthesis is depicted below.

workflow

Figure 2: General experimental workflow for the synthesis.

Causality and Experimental Choices: A Deeper Dive

  • Solvent Selection: Anhydrous polar aprotic solvents like acetonitrile are often preferred to facilitate the SN2 reaction and solubilize the reactants. Protic solvents like ethanol can also be used, but may lead to side reactions.

  • Temperature: The reaction typically requires heating to overcome the activation energy for the cyclization and amide bond cleavage steps. Refluxing conditions are common.

  • Stoichiometry: A 1:1 molar ratio of the α-bromo amide and thioamide is generally employed. Using an excess of one reagent may be necessary in some cases to drive the reaction to completion, but can complicate purification.

  • Substituent Effects: The nature of the substituents on both the α-bromo amide (R' and R'') and the thioamide (R) can significantly impact the reaction rate and yield. Electron-withdrawing groups on the thioamide can decrease its nucleophilicity, slowing down the initial S-alkylation step. Bulky substituents on either reactant can introduce steric hindrance.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this synthesis, the following validation steps are recommended:

  • Starting Material Purity: The purity of the α-bromo amide and thioamide should be confirmed by NMR and melting point analysis before use. Impurities can lead to side reactions and lower yields.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Product Characterization: The identity and purity of the final product must be rigorously confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. For crystalline products, melting point determination is also a crucial indicator of purity.

Conclusion and Future Directions

The Hantzsch-type synthesis using α-bromo amides represents a valuable, albeit more complex, alternative to the classical reaction with α-haloketones. It provides access to novel thiazole scaffolds, particularly 4-hydroxythiazoles, which are of interest in drug discovery and development. A thorough understanding of the reaction mechanism and the factors influencing its outcome is critical for the successful application of this methodology.

Future research in this area could focus on expanding the substrate scope, exploring the use of different catalysts to improve yields and selectivity, and investigating the biological activities of the resulting 4-hydroxythiazole derivatives. As our understanding of this reaction deepens, it is poised to become an even more powerful tool in the arsenal of synthetic chemists.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC. (2023). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Chem Help Asap. Retrieved February 14, 2026, from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020). YouTube. Retrieved February 14, 2026, from [Link]

  • Hantzsch synthesis of thiazole from α-haloketones and thioamides - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. (n.d.). SynArchive. Retrieved February 14, 2026, from [Link]

Sources

Method

Nucleophilic substitution protocols for alpha-bromoalkanamides

Precision Functionalization of -Bromoalkanamides: A Nucleophilic Substitution Handbook -Bromoalkanamides Abstract -Bromoalkanamides represent a unique class of electrophiles where the interplay between the electron-withd...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Functionalization of -Bromoalkanamides: A Nucleophilic Substitution Handbook


-Bromoalkanamides

Abstract


-Bromoalkanamides represent a unique class of electrophiles where the interplay between the electron-withdrawing amide group and the leaving group creates a "Goldilocks" zone of reactivity—more stable than acid halides but significantly more reactive than simple alkyl halides. This application note provides a rigorous technical guide for exploiting this reactivity via nucleophilic substitution (

). We detail optimized protocols for amination, thiolation, and azidation, emphasizing the mechanistic underpinnings (e.g., Finkelstein catalysis, neighboring group participation) that distinguish these substrates from their ester counterparts.

Introduction: The Reactivity Landscape

Unlike


-haloesters, 

-bromoamides possess a nitrogen atom capable of donating electron density into the carbonyl, thereby modulating the electrophilicity of the

-carbon. However, the inductive effect of the carbonyl group still renders the

-carbon highly susceptible to nucleophilic attack.
Core Mechanistic Duality

Researchers must navigate two competing pathways:

  • Direct Substitution (

    
    ):  The desired pathway, favored by soft nucleophiles and unhindered substrates.
    
  • Elimination (

    
    ):  The primary side reaction. The 
    
    
    
    -protons are acidified by the carbonyl, making them vulnerable to bases, leading to
    
    
    -unsaturated amides (acrylamides).

Key Success Factor: The choice of base and solvent is critical. A base that is too strong or sterically hindered will favor elimination.

Critical Experimental Considerations

The "Finkelstein Effect"

For sluggish reactions (e.g., with sterically hindered amines), the addition of catalytic potassium iodide (KI) is transformative. Iodide displaces bromide to form the transient, highly reactive


-iodoamide, which reacts with the nucleophile orders of magnitude faster than the bromide.
Solvent Selection Matrix
SolventDielectric Const.ApplicationRisk Factor
DMF/DMAc HighStandard for

. Solubilizes inorganic bases.
Difficult removal; can hydrolyze.
Acetonitrile ModerateExcellent for amine substitutions.Low boiling point limits high-temp reactions.
THF LowUsed for strong bases (e.g., NaH).Poor solubility for simple salts (

).
Ethanol High (Protic)Specific for thiols/azides.Nucleophilic solvent; risk of solvolysis if heated.

Validated Protocols

Protocol A: -Alkylation (Aminolysis) with Finkelstein Catalysis

Objective: Synthesis of


-amino amides (glycinamide derivatives).
Scope:  Primary and secondary amines.

Materials:

  • 
    -Bromoamide substrate (1.0 equiv)
    
  • Amine nucleophile (1.2 - 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Catalyst: KI (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve the

    
    -bromoamide (1.0 equiv) in anhydrous MeCN (0.2 M concentration).
    
  • Activation: Add KI (0.1 equiv) and stir for 10 minutes at room temperature. The solution may darken slightly due to trace

    
    , which is normal.
    
  • Nucleophile Addition: Add the amine (1.2 equiv). If the amine is a salt (e.g., hydrochloride), increase the base equivalents to neutralize it.

  • Base Addition: Add

    
     (powdered, anhydrous).
    
  • Reaction: Stir at 40–60 °C. Monitor by TLC or LC-MS.

    • Note: Primary amines may undergo double alkylation. To prevent this, use a large excess of amine (5-10 equiv) or protect the amine.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
Protocol B: -Alkylation (Thioether Formation)

Objective: Introduction of thiol moieties (bioconjugation mimics). Scope: Aryl thiols, alkyl thiols, cysteine derivatives.

Materials:

  • 
    -Bromoamide (1.0 equiv)
    
  • Thiol (1.1 equiv)[1]

  • Base:

    
     (1.2 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: DMF or EtOH (degassed)

Step-by-Step Methodology:

  • Degassing: Sparge the solvent with nitrogen for 15 minutes. Oxygen promotes disulfide formation (dimerization of the starting thiol).

  • Thiolate Formation: In a separate vial, mix the thiol and base in the solvent. Stir for 5 minutes.

  • Coupling: Add the

    
    -bromoamide solution dropwise to the thiolate mixture at 0 °C.
    
    • Why dropwise? High local concentration of thiolate favors substitution over elimination.

  • Reaction: Allow to warm to room temperature. Reaction is usually complete within 1-2 hours.

  • Quench: Dilute with dilute HCl (if product is acid stable) or water. Extract with DCM.

Protocol C: Azidation (Click Chemistry Precursor)

Objective: Synthesis of


-azido amides.
Safety Warning:  Organic azides with low C/N ratios (<3:1) are potentially explosive. Work behind a blast shield.

Materials:

  • 
    -Bromoamide (1.0 equiv)
    
  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMSO or DMF (high solubility of

    
     is required)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
    -bromoamide in DMSO (0.5 M).
    
  • Azide Addition: Add

    
     carefully. The reaction is exothermic.[1][2][]
    
  • Reaction: Stir at room temperature for 2–4 hours. Heating is rarely necessary and increases safety risks.

  • Workup (Crucial): Pour the reaction mixture into ice water. The product often precipitates. Filter the solid.

    • If extraction is needed: Use

      
       or EtOAc. Do not  use DCM (formation of diazidomethane is a theoretical but severe risk with azides/halogenated solvents). Wash extensively with water to remove DMSO.
      

Visualizing the Workflow

The following diagram illustrates the decision tree and reaction pathways for


-bromoamide functionalization.

AlphaBromoamidePathways Start α-Bromoamide Substrate Cond_Amine Primary/Sec. Amine + K2CO3 / KI Start->Cond_Amine Nucleophilic Attack Cond_Thiol Thiol + Et3N (Degassed) Start->Cond_Thiol Soft Nucleophile Cond_Azide NaN3 / DMSO RT Start->Cond_Azide Substitution Cond_Base Strong Base (t-BuOK) Start->Cond_Base Deprotonation Prod_Amino α-Amino Amide (Glycinamide) Cond_Amine->Prod_Amino SN2 Prod_Thio α-Thio Amide (Thioether) Cond_Thiol->Prod_Thio SN2 Prod_Azido α-Azido Amide (Click Precursor) Cond_Azide->Prod_Azido SN2 Prod_Elim α,β-Unsaturated Amide (Elimination) Cond_Base->Prod_Elim E2 (Side Rxn)

Figure 1: Reaction landscape for


-bromoalkanamides, highlighting divergent pathways based on reagent selection.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product is an alkene (acrylamide) Base was too strong or hindered.Switch to a weaker base (

) or a softer nucleophile. Lower the temperature.
Low conversion after 24h Leaving group is poor; Steric hindrance.Add 10 mol% KI (Finkelstein). Switch solvent to DMF to increase ion solubility.
Multiple spots on TLC (Amination) Poly-alkylation (Amine reacting twice).Use a large excess of amine (5–10 equiv) or use a secondary amine.
Disulfide byproduct (Thiolation) Oxidation of thiol starting material.[4]Degas solvents thoroughly. Perform reaction under Argon/Nitrogen atmosphere.

References

  • Nucleophilic Substitution Mechanisms : Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]

  • Reactivity of

    
    -Haloamides : National Institutes of Health (PMC). The Fascinating Chemistry of 
    
    
    
    -Haloamides. [Link]
  • Synthesis of

    
    -Thioamides : Royal Society of Chemistry. Synthesis of 
    
    
    
    -thioamide precursors. [Link]
  • Azide Synthesis Protocols: National Institutes of Health (PMC). Synthesis and Consecutive Reactions of

    
    -Azido Ketones. [Link]
    

Sources

Application

Suzuki-Miyaura cross-coupling of alpha-bromo amides

Application Note: Suzuki-Miyaura Cross-Coupling of -Bromo Amides -Aryl Amides via Pd-Catalyzed Cross-Coupling Executive Summary The Suzuki-Miyaura cross-coupling of -bromo amides with aryl boronic acids represents a pivo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of -Bromo Amides


-Aryl Amides via Pd-Catalyzed Cross-Coupling

Executive Summary

The Suzuki-Miyaura cross-coupling of


-bromo amides with aryl boronic acids represents a pivotal transformation in medicinal chemistry, granting access to 

-aryl amide scaffolds found in numerous bioactive compounds (e.g., Naproxen analogs, kinase inhibitors). Unlike standard aryl-aryl couplings, this reaction involves an "activated" alkyl electrophile.[1] The presence of the adjacent carbonyl group facilitates oxidative addition but simultaneously introduces significant challenges:

-hydride elimination
, enolate formation , and protodehalogenation .

This guide outlines a robust, field-proven protocol for this transformation, emphasizing the use of bulky, electron-rich phosphine ligands to stabilize the catalytic cycle and suppress side reactions.

Mechanistic Insight & Challenges

The Electrophile Paradox

-Bromo amides are unique electrophiles. The electron-withdrawing carbonyl group weakens the C-Br bond, theoretically accelerating oxidative addition compared to unactivated alkyl halides. However, this same carbonyl group renders the 

-proton acidic (pKa

25-30 in DMSO for amides).

The Causality of Failure:

  • Enolization: Strong bases can deprotonate the substrate, forming an enolate. Metal-enolates are nucleophiles, not electrophiles, shutting down the Suzuki cycle.

  • 
    -Hydride Elimination:  Once the alkyl-palladium species is formed, it possesses 
    
    
    
    -hydrogens. Without a sterically demanding ligand to block the vacant coordination site,
    
    
    -hydride elimination is rapid, leading to ketene/alkene byproducts.
The Solution: Ligand & Base Selection

To force the reaction down the productive cross-coupling pathway, we rely on two factors:

  • Bulky, Electron-Rich Ligands (e.g.,

    
    , XPhos, Q-Phos):  These ligands facilitate oxidative addition (electron-rich) and, crucially, prevent 
    
    
    
    -hydride elimination by sterically crowding the metal center.
  • Mild Bases (e.g.,

    
    , 
    
    
    
    ):
    Sufficient to activate the boronic acid for transmetallation but insufficiently basic to fully deprotonate the amide substrate.
Mechanistic Pathway (Visualization)

The following diagram illustrates the competition between the productive cycle and the destructive side reactions.

SuzukiMechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Pd(II) Species) Pd0->OxAdd + Substrate Substrate α-Bromo Amide (R-CH(Br)-CONR'2) Enolate SIDE REACTION: Enolate Formation Substrate->Enolate Strong Base TransMet Transmetallation (+ Ar-B(OH)2 / Base) OxAdd->TransMet Rate Determining BetaElim SIDE REACTION: β-Hydride Elimination OxAdd->BetaElim Low Steric Bulk RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical divergence points for side reactions.

Experimental Protocols

Protocol A: General Cross-Coupling of -Bromo Amides (Racemic)

Target Audience: Synthesis of diverse library scaffolds. Basis: Adapted from conditions developed by Fu et al. for activated alkyl halides.

Reagents & Materials
  • Catalyst:

    
     (Bis(dibenzylideneacetone)palladium(0))[2]
    
  • Ligand:

    
     (Tri-tert-butylphosphine) - Note: Often used as 
    
    
    
    salt or 10% wt solution in hexane.
  • Base:

    
     (Tripotassium phosphate), anhydrous.
    
  • Solvent: Toluene or Dioxane (anhydrous, degassed).

  • Substrate:

    
    -Bromo amide (1.0 equiv).
    
  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv).

Step-by-Step Procedure
  • Glovebox/Schlenk Setup: This reaction is oxygen-sensitive. Ideally, set up in a glovebox. If using a Schlenk line, ensure rigorous degassing.

  • Catalyst Pre-complexation:

    • In a vial, mix

      
       (2 mol%) and 
      
      
      
      (4.4 mol%).
    • Add solvent (e.g., Toluene, 1 mL) and stir for 5-10 minutes. The solution should turn from dark purple/black to a lighter orange/brown, indicating active ligand ligation.

  • Reaction Assembly:

    • To a reaction vessel equipped with a stir bar, add the

      
      -bromo amide (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and 
      
      
      
      (1.5 mmol).
    • Add the catalyst solution prepared in Step 2.

    • Dilute with remaining solvent to reach a concentration of 0.2 M.

  • Execution:

    • Seal the vessel (Teflon-lined cap).

    • Stir vigorously at Room Temperature for 12-24 hours.

    • Note: If conversion is low after 12h, heat to 50°C. Avoid temperatures >80°C to prevent decomposition.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Elute with EtOAc.

    • Concentrate in vacuo.

    • Purify via flash column chromatography (typically Hexanes/EtOAc).

Protocol B: High-Throughput Optimization Screen (Microscale)

Target Audience: Process chemists optimizing for specific difficult substrates.

ParameterCondition A (Standard)Condition B (Steric Challenge)Condition C (Green/Polar)
Catalyst

/ XPhos

/


Base

(solid)

(solid)

(aq. 2M)
Solvent TolueneDioxaneTHF/Water (9:1)
Temp 60°C40°C50°C

Screening Logic:

  • Run all 3 conditions in parallel on a 50 mg scale.

  • Analyze conversion via UPLC-MS at 4h and 16h.

  • Condition A is best for general aryl-aryl transfer.

  • Condition B is preferred if

    
    -elimination is observed (bulkiest ligand).
    
  • Condition C is useful for polar substrates but risks hydrolysis.

Troubleshooting & Critical Parameters

Data Analysis: Common Failure Modes
Observation (LCMS/NMR)DiagnosisCorrective Action
Starting Material Recovery Catalyst deactivation or Oxidative Addition failure.Switch to

(more electron-rich). Ensure O2-free conditions.
Des-bromo Product (Hydrodehalogenation) Protodehalogenation via solvent or trace water.Use strictly anhydrous solvent. Switch solvent to Toluene (non-protic).
Alkene Formation

-Hydride Elimination.
Increase ligand bulk (

or Q-Phos). Lower reaction temperature.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.[2]Degas solvent more thoroughly. Reduce catalyst loading. Add base slowly.
Optimization Workflow

Use the following logic flow to troubleshoot low yields.

OptimizationFlow Start Start Reaction (Standard Protocol) Check Check LCMS @ 4h Start->Check Good Yield > 80% Proceed to Isolation Check->Good Success LowConv Low Conversion (SM Remaining) Check->LowConv SM Only Dehal Des-Bromo Product (Protodehalogenation) Check->Dehal [M-Br+H] Elim Elimination Product (Alkene) Check->Elim [M-HBr] Action1 Increase Temp (to 60C) or Change Catalyst to Pd-G3-XPhos LowConv->Action1 Action2 Dry Solvent (Mol Sieves) Switch to Toluene Dehal->Action2 Action3 Switch Ligand to P(t-Bu)3 Lower Temp Elim->Action3

Figure 2: Decision tree for reaction optimization based on LCMS data.

References

  • Seminal Work on Alkyl Halide Coupling: Zhou, J.; Fu, G. C.[3][4] "Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides." Journal of the American Chemical Society, 2004 , 126, 1340–1341.[3][4]

  • Enantioselective Coupling of

    
    -Bromo Amides: 
    Chen, X.; Zhang, Z.; Walsh, P. J. "Enantioselective Palladium-Catalyzed Cross-Coupling of 
    
    
    
    -Bromo Carboxamides and Aryl Boronic Acids." Angewandte Chemie International Edition, 2019 , 58, 11355-11359.[5]
  • Mechanistic Review of Alkyl Coupling: Jana, R.; Pathak, T. P.; Sigman, M. S. "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-electrophiles as Reactants." Chemical Reviews, 2011 , 111, 1417–1492.

  • Asymmetric Hiyama Coupling (Related Mechanism): Dai, X.; Strotman, N. A.; Fu, G. C.[6][7] "Catalytic Asymmetric Hiyama Cross-Couplings of Racemic

    
    -Bromo Esters." Journal of the American Chemical Society, 2008 , 130, 3302-3303.
    
    

Sources

Method

Synthesis of piperazine scaffolds from N-acylated benzocaine

Application Note: Modular Synthesis of Piperazine and Diketopiperazine Scaffolds from N-Acylated Benzocaine Executive Summary & Strategic Rationale Benzocaine (ethyl 4-aminobenzoate) is a ubiquitous local anesthetic and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Piperazine and Diketopiperazine Scaffolds from N-Acylated Benzocaine

Executive Summary & Strategic Rationale

Benzocaine (ethyl 4-aminobenzoate) is a ubiquitous local anesthetic and a privileged starting material in medicinal chemistry due to its para-substituted aniline motif. While typically used for azo-coupling or amide formation, its conversion into piperazine and diketopiperazine (DKP) scaffolds represents a high-value transformation for generating peptidomimetics and CNS-active library candidates.

This Application Note details the divergent synthesis of two distinct piperazine-based scaffolds starting from a common intermediate: N-(2-chloroacetyl)benzocaine .

  • Pathway A (De Novo Ring Construction): Synthesis of the 2,5-Diketopiperazine (DKP) core via reaction with amino acid esters and subsequent cyclization.

  • Pathway B (Scaffold Integration): Synthesis of N-substituted Piperazines via nucleophilic displacement with pre-formed piperazine derivatives.

Key Technical Insight: The N-chloroacetyl group acts as a "bifunctional switch." It provides an electrophilic site for


 displacement and, in Pathway A, serves as the two-carbon backbone component required to close the six-membered piperazine ring.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic workflows from the parent benzocaine molecule.

Benzocaine_Piperazine_Synthesis cluster_0 Core Transformation Benzocaine Benzocaine (Starting Material) Intermediate N-(2-chloroacetyl)benzocaine (Electrophilic Hub) Benzocaine->Intermediate Chloroacetyl chloride K2CO3, DCM Glycinamide Linear Glycinamide Intermediate Intermediate->Glycinamide Pathway A: Amino Acid Ester (e.g., Glycine Et Ester) Piperazine_Deriv N-Substituted Piperazine Derivative Intermediate->Piperazine_Deriv Pathway B: Piperazine/Amine SN2 Displacement DKP Piperazine-2,5-dione (DKP Scaffold) Glycinamide->DKP Cyclization (NaH or Heat)

Figure 1: Divergent synthesis of Piperazine-2,5-diones (DKP) and Piperazine derivatives from N-chloroacetyl benzocaine.

Phase 1: Synthesis of the Electrophilic Hub

Target: Ethyl 4-(2-chloroacetamido)benzoate (N-chloroacetyl benzocaine).

This step installs the reactive


-haloamide handle. The choice of base and solvent is critical to prevent hydrolysis of the chloroacetyl group while ensuring complete consumption of the aniline.
Protocol 1: Acylation of Benzocaine
  • Reagents: Benzocaine (1.0 eq), Chloroacetyl chloride (1.2 eq), Potassium Carbonate (

    
    , 1.5 eq).
    
  • Solvent: Dichloromethane (DCM) or Acetone (anhydrous).

  • Conditions:

    
     to Room Temperature (RT), 2–4 hours.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 16.5 g (100 mmol) of Benzocaine in 150 mL of anhydrous DCM in a 500 mL round-bottom flask (RBF).

  • Base Addition: Add 20.7 g (150 mmol) of anhydrous

    
    . Cool the suspension to 
    
    
    
    using an ice bath.
  • Acylation: Add 9.6 mL (120 mmol) of Chloroacetyl chloride dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction; HCl gas evolution.

  • Reaction: Remove ice bath and stir at RT for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting amine spot (

    
    ) should disappear, replaced by the amide (
    
    
    
    ).
  • Workup: Quench with 100 mL cold water. Separate the organic layer.[1][2] Wash the aqueous layer with DCM (

    
    ). Combined organics are washed with saturated 
    
    
    
    (to remove acid) and Brine.
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize the solid from Ethanol/Water to yield white needles.
    

Yield Expectation: 85–92%. Validation:


 (DMSO-

) should show a singlet at

corresponding to the

protons [1].

Phase 2: De Novo Synthesis of Diketopiperazine (DKP) Scaffolds

Target: 1-(4-Ethoxycarbonylphenyl)piperazine-2,5-dione derivatives.

This phase constructs the piperazine ring "from scratch" using the benzocaine nitrogen as position


. This is a two-step sequence: intermolecular alkylation followed by intramolecular aminolysis (cyclization).
Mechanism & Causality
  • Alkylation: The N-chloroacetyl benzocaine reacts with a primary amine or amino acid ester (e.g., Glycine ethyl ester) via

    
     displacement.
    
  • Cyclization: Under thermal or basic conditions, the newly formed secondary amine attacks the amide carbonyl of the benzocaine moiety (or the ester carbonyl of the amino acid) to close the ring.

Protocol 2: DKP Formation via Amino Acid Esters
  • Reagents: N-Chloroacetyl benzocaine (Intermediate from Phase 1), Glycine Ethyl Ester Hydrochloride (1.2 eq), Triethylamine (

    
    , 2.5 eq), Sodium Hydride (NaH, 1.1 eq - optional for cyclization).
    
  • Solvent: DMF (anhydrous) or Toluene.

Step-by-Step Methodology:

  • Displacement: In a reaction vial, dissolve 2.41 g (10 mmol) of N-chloroacetyl benzocaine and 1.67 g (12 mmol) of Glycine Ethyl Ester HCl in 20 mL DMF. Add 3.5 mL

    
    .
    
  • Heating: Heat the mixture to

    
     for 6–8 hours. This promotes the initial displacement to form the linear intermediate: Ethyl 4-(2-((2-ethoxy-2-oxoethyl)amino)acetamido)benzoate.
    
  • Cyclization (Thermal): Increase temperature to reflux (

    
    ) for an additional 4–6 hours. The secondary amine attacks the ester carbonyl of the glycine moiety, releasing ethanol and closing the ring.
    
    • Note: If cyclization is sluggish, cool to

      
       and add 1.1 eq of NaH (60% dispersion). Stir at RT for 2 hours to force cyclization [2].
      
  • Isolation: Pour the reaction mixture into 100 mL ice water. The DKP product often precipitates as a solid due to the high polarity and rigidity of the ring.

  • Purification: Filter the precipitate. Wash with water and diethyl ether. Recrystallize from Methanol.

Data Summary:

ParameterValueNotes
Precursor N-Chloroacetyl benzocaineElectrophilic "Warhead"
Reactant Glycine Ethyl EsterProvides C-2 and N-4 of the ring
Product 1-Aryl-piperazine-2,5-dioneDKP Scaffold
Typical Yield 65–75%Lower yields if cyclization is incomplete
Key IR Signal

(Amide I)
Broadening indicates DKP formation

Phase 3: Scaffold Integration (N-Aryl Piperazines)

Target: Ethyl 4-(2-(4-substituted-piperazin-1-yl)acetamido)benzoate.

If the goal is to attach a pre-existing piperazine ring rather than build one, this protocol is the industry standard for generating libraries of "Benzocaine-Piperazine" hybrids, often used to improve solubility or target GPCRs.

Protocol 3: Nucleophilic Substitution with Piperazines
  • Reagents: N-Chloroacetyl benzocaine (1.0 eq), N-Methylpiperazine or Piperazine (1.2 eq),

    
     (2.0 eq), KI (0.1 eq - catalyst).
    
  • Solvent: Acetonitrile (ACN) or Acetone.

Step-by-Step Methodology:

  • Setup: Suspend 1.0 eq of N-chloroacetyl benzocaine and 2.0 eq of

    
     in ACN. Add 0.1 eq of Potassium Iodide (Finkelstein catalyst to accelerate reaction via in-situ iodination).
    
  • Addition: Add 1.2 eq of the piperazine derivative (e.g., N-methylpiperazine).

  • Reaction: Reflux (

    
    ) for 4–6 hours. Monitor TLC for the disappearance of the chloride.
    
  • Workup: Filter off the inorganic salts (

    
    ). Evaporate the solvent.[2]
    
  • Purification: The residue is usually an oil or low-melting solid. Purify via flash column chromatography (DCM:MeOH 95:5) or convert to the HCl salt by treating with ethereal HCl for stable storage [3].

References

  • National Institute of Standards and Technology (NIST). Benzocaine - Chemical Properties and Spectral Data.[3] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-substituted chloroacetamides and their chemical reactivity. ResearchGate. Available at: [Link]

  • Almaghrabi, M. (2021).[4] Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Theses and Dissertations. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Reagents for the Intramolecular Cyclization of Ethyl 4-[(2-bromobutanoyl)amino]benzoate

Abstract This document provides a comprehensive technical guide for the intramolecular cyclization of ethyl 4-[(2-bromobutanoyl)amino]benzoate to synthesize ethyl 3-ethyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the intramolecular cyclization of ethyl 4-[(2-bromobutanoyl)amino]benzoate to synthesize ethyl 3-ethyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine-7-carboxylate, a key intermediate in the synthesis of 1,4-benzodiazepine derivatives. These scaffolds are of paramount importance in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities.[3][4] This guide details the underlying chemical principles, offers a causal explanation for reagent and parameter selection, and provides a field-proven, step-by-step protocol for researchers in organic synthesis and drug discovery.

Introduction: The Significance of 1,4-Benzodiazepine Synthesis

The 1,4-benzodiazepine core is a privileged structure in modern pharmacology, forming the backbone of numerous therapeutic agents with anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[5][6] The construction of this seven-membered heterocyclic system is a key objective in synthetic medicinal chemistry. One efficient strategy involves the intramolecular cyclization of N-acylated 2-aminoaryl precursors. The title reaction, the cyclization of ethyl 4-[(2-bromobutanoyl)amino]benzoate, represents a classic example of this approach, utilizing a base-mediated intramolecular nucleophilic substitution to form the diazepinone ring. Understanding the nuanced roles of the reagents involved is critical to achieving high yields and purity.

Mechanistic Rationale: An Intramolecular SN2 Pathway

The core transformation is an intramolecular SN2 reaction. The process is initiated by a base, which deprotonates the amide nitrogen of the ethyl 4-[(2-bromobutanoyl)amino]benzoate substrate. This deprotonation significantly enhances the nucleophilicity of the nitrogen, converting it into a potent amide anion. This anion then acts as the intramolecular nucleophile, attacking the adjacent electrophilic carbon atom that bears the bromide leaving group. The reaction proceeds via a seven-membered transition state, leading to the formation of the desired 1,4-benzodiazepine-2-one ring system and the expulsion of a bromide ion.

Caption: Figure 1: Base-mediated intramolecular SN2 cyclization pathway.

Reagent Selection and Parameter Optimization

The success of this cyclization hinges on the careful selection of the base and solvent, as well as precise temperature control.

The Critical Role of the Base

The choice of base is the most influential factor in this synthesis. The primary function of the base is to deprotonate the amide N-H bond. The pKa of a typical amide N-H is in the range of 17-18, necessitating a strong base for complete and rapid deprotonation.

  • Strong, Non-Nucleophilic Bases: These are the reagents of choice. Potassium tert-butoxide (KOtBu) is highly effective for this transformation.[7][8] Its bulky nature minimizes the risk of it acting as a competing nucleophile and attacking the electrophilic carbon center (an intermolecular SN2 reaction). Other suitable strong bases include sodium hydride (NaH), lithium diisopropylamide (LDA), and potassium bis(trimethylsilyl)amide (KHMDS).

  • Weaker Bases: Carbonates (e.g., K₂CO₃) or tertiary amines (e.g., Triethylamine) are generally insufficient to deprotonate the amide efficiently, leading to slow or incomplete reactions.

Causality: A strong base ensures a high concentration of the reactive amide anion at any given time, driving the reaction forward. The non-nucleophilic character of a sterically hindered base like KOtBu is crucial for preventing side reactions and maximizing the yield of the desired intramolecular cyclization product.

Solvent System

The solvent must be able to dissolve the substrate and the base while remaining inert to the highly reactive species involved.

  • Aprotic Polar Solvents: Tetrahydrofuran (THF) is an excellent choice. It readily dissolves the organic substrate and forms soluble complexes with the potassium cation of KOtBu. Its aprotic nature ensures it does not have acidic protons that would quench the amide anion. Other suitable solvents include Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), although their higher boiling points can complicate product isolation.

  • Protic Solvents: Alcohols (e.g., ethanol, methanol) or water are entirely unsuitable as they would be immediately deprotonated by the strong base, consuming the reagent and preventing the desired reaction.

Temperature Control

Deprotonation reactions with strong bases are often highly exothermic. Furthermore, the stability of the resulting anion and the selectivity of the subsequent reaction can be temperature-dependent.

  • Initial Deprotonation: Performing the addition of the base at a reduced temperature (e.g., -78 °C, a dry ice/acetone bath) is a standard and critical practice. This allows for controlled deprotonation, dissipates the heat generated, and minimizes potential side reactions, such as enolate formation from the ester group.

  • Cyclization: After the anion is formed, the reaction may be allowed to warm slowly to room temperature to facilitate the cyclization step, which requires a certain activation energy. The optimal temperature profile ensures both clean anion formation and an efficient rate of cyclization.

Experimental Protocol

This protocol is adapted from established procedures for benzodiazepine enolate alkylation, which involves a similar deprotonation and nucleophilic attack mechanism.[7][8]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 4-[(2-bromobutanoyl)amino]benzoate>98% PurityCustom SynthesisEnsure starting material is dry.
Potassium tert-butoxide (KOtBu)1.0 M solution in THFSigma-AldrichHandle under inert atmosphere (N₂ or Ar).
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsUse from a solvent purification system.
Saturated Ammonium Chloride (NH₄Cl) SolutionACS ReagentFisher ScientificFor quenching the reaction.
Ethyl Acetate (EtOAc)ACS ReagentVWRFor extraction.
Brine (Saturated NaCl Solution)ACS ReagentLab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentEMD MilliporeFor drying the organic phase.
Experimental Workflow Diagram

G Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Substrate in Anhydrous THF B 2. Cool to -78 °C (Dry Ice/Acetone) A->B C 3. Add KOtBu solution dropwise over 10 min B->C D 4. Stir at -78 °C for 1 hour C->D E 5. Warm to RT and stir for 3 hours D->E F 6. Quench with sat. NH₄Cl solution E->F G 7. Extract with EtOAc (3x) F->G H 8. Wash with Brine, Dry (Na₂SO₄) G->H I 9. Concentrate in vacuo H->I J 10. Purify via Flash Chromatography I->J

Caption: Figure 2: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Setup: Under an inert atmosphere of nitrogen or argon, add ethyl 4-[(2-bromobutanoyl)amino]benzoate (1.0 eq, e.g., 3.28 g, 10 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Add anhydrous THF (e.g., 100 mL) via cannula or syringe to dissolve the substrate completely.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a 1.0 M solution of potassium tert-butoxide in THF (1.2 eq, e.g., 12 mL, 12 mmol) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Anion Formation: Stir the mixture at -78 °C for 1 hour after the addition is complete.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (or no further progress is observed), cool the flask in an ice-water bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (e.g., 50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive base (hydrolyzed).2. Wet solvent/glassware.3. Insufficient reaction time.1. Use a fresh, properly stored solution of KOtBu or titrate it before use.2. Ensure all glassware is flame-dried and solvent is anhydrous.3. Monitor by TLC and extend reaction time if necessary.
Recovery of Starting Material 1. Incomplete deprotonation.2. Reaction temperature too low for cyclization.1. Use a slight excess of base (1.2-1.5 eq).2. After anion formation at -78 °C, ensure the reaction is allowed to warm to room temperature or even gently heated (e.g., 40 °C) if necessary.
Multiple Side Products 1. Base acting as a nucleophile.2. Intermolecular reaction.3. Degradation.1. Ensure a bulky base like KOtBu is used.2. Maintain high dilution conditions to favor the intramolecular pathway.3. Avoid excessive heating during the reaction or work-up.

Conclusion

The base-mediated intramolecular cyclization of ethyl 4-[(2-bromobutanoyl)amino]benzoate is a robust and efficient method for constructing the 1,4-benzodiazepine-2-one core. The judicious selection of a strong, non-nucleophilic base like potassium tert-butoxide in an anhydrous aprotic solvent such as THF, coupled with careful temperature control, is essential for achieving high yields and minimizing side reactions. This protocol provides a reliable foundation for the synthesis of these valuable pharmaceutical intermediates.

References

  • Chen, J., Liang, E., Shi, J., Wu, Y., Wen, K., Yao, X., & Tang, X. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. Organic & Biomolecular Chemistry, 19(9), 1996-2000. Available at: [Link]

  • Chen, J., et al. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. PMC. Available at: [Link]

  • Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. Available at: [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2007). Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. Organic Letters, 9(21), 4199-4202. Available at: [Link]

  • Stache, E. E., et al. (2018). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 9(1), 213-218. Available at: [Link]

  • Yoshida, K., et al. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 28(7), 3004. Available at: [Link]

  • Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. SciELO. Available at: [Link]

  • Li, Z., et al. (2021). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. Chemical Communications, 57(90), 11977-11980. Available at: [Link]

  • Nowacki, M., & Gizińska, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2021). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 57(4), 509-512. Available at: [Link]

  • D’Elia, V., & Perna, F. M. (2020). The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis, 362(15), 3020-3061. Available at: [Link]

  • Sayare, P. D., & Sayyed, F. B. (2017). Review on recent preparation methods of benzodiazepines (BZD's). World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 485-502. Available at: [Link]

  • Kumar, A., et al. (2017). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications, 53(57), 8001-8016. Available at: [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (2003). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 80, 188. Available at: [Link]

  • Waghmode, S. B., et al. (2021). Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. Journal of Chemical, Biological and Physical Sciences, 11(1), 1-10. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Controlling regioselectivity in heterocyclic cyclization reactions

Current Status: ONLINE Operator: Senior Application Scientist Ticket Focus: Troubleshooting Regioselectivity in Cyclization & Functionalization Introduction: The "Selectivity" Ticket Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Operator: Senior Application Scientist Ticket Focus: Troubleshooting Regioselectivity in Cyclization & Functionalization

Introduction: The "Selectivity" Ticket

Welcome to the technical support hub for heterocyclic chemistry. In drug discovery, a mixture of regioisomers is not just a nuisance; it is a separation nightmare that kills yield and complicates SAR (Structure-Activity Relationship) data.

This guide abandons generic textbook advice. Instead, we treat regioselectivity as a diagnostic challenge . We will address the three most common "support tickets" we receive: N-alkylation ambiguity, catalyst-controlled cycloaddition, and substrate-directed ring closure.

Ticket #101: Controlling N-Alkylation in Azoles

Symptom: "I am alkylating a pyrazole/imidazole, and I’m getting a 60:40 mixture of N1 and N2 isomers."

Root Cause Analysis

Azole nitrogens are tautomerically active. The regiochemical outcome is a battle between Kinetic Control (sterics/nucleophilicity) and Thermodynamic Control (stability of the final product).

  • Kinetic: The alkylating agent attacks the most nucleophilic nitrogen (often the least hindered).

  • Thermodynamic: Under reversible conditions, the most stable isomer (often where the substituent minimizes dipole repulsion or steric clash) prevails.

Diagnostic Workflow (Decision Tree)

Use this logic flow to select your conditions.

G Start START: Substrate Analysis Sym Is the Azole Symmetric? Start->Sym No No Sym->No Asymmetric Yes Yes Sym->Yes No Regio Issue Steric Is one N significantly more hindered? Cond Desired Outcome? Steric->Cond Yes Switch Apply Solvent Switch (HFIP vs. DMSO) Steric->Switch No (Electronic diff only) Kinet Use Kinetic Conditions (Base: NaH/Cs2CO3) (Solvent: THF/DMF) Cond->Kinet Alkylate Less Hindered N Thermo Use Thermodynamic Conditions (Reversible Alkylation) (High Temp, Acid Cat.) Cond->Thermo Alkylate More Hindered N No->Steric End End Yes->End

Figure 1: Decision matrix for selecting N-alkylation conditions.

Standard Operating Procedure: Regiodivergent Alkylation

Objective: To force selectivity towards N1 or N2 using solvent/base effects.

ParameterCondition A (Kinetic/Steric) Condition B (Thermodynamic/Chelation)
Target Alkylation of the least hindered Nitrogen.[1]Alkylation of the more hindered/acidic Nitrogen.
Base NaH (Irreversible deprotonation) or Cs₂CO₃ .Mg(OtBu)₂ or K₂CO₃ (Reversible).
Solvent THF (Non-polar, tight ion pair) or DMF .HFIP (Hexafluoroisopropanol) - H-bond donor.
Mechanism SN2 attack by the most accessible lone pair.HFIP solvates the lone pair of the more basic N, directing alkylation to the other site; or Mg²⁺ chelates to direct attack.

Validation Step: Run a crude NMR. If the ratio is <90:10, switch to Condition B . Recent data suggests that using HFIP as a solvent can completely invert regioselectivity compared to DMF by hydrogen-bonding to the more basic nitrogen, effectively "protecting" it [1].

Ticket #205: 1,2,3-Triazole Regiodivergence (Click Chemistry)

Symptom: "I need the 1,5-disubstituted triazole, but standard Click conditions give me the 1,4-isomer."

Technical Insight

The thermal Huisgen cycloaddition is non-selective (mixtures). Catalysis is required to lower the activation energy of a specific transition state.

  • CuAAC (Copper-Catalyzed): Forms a copper-acetylide intermediate. Sterics dictate the azide approaches "anti" to the copper, resulting in the 1,4-isomer .

  • RuAAC (Ruthenium-Catalyzed): Involves a ruthenacycle intermediate. The steric bulk of the Cp* ligand forces the azide and alkyne substituents to be adjacent, yielding the 1,5-isomer .

Mechanistic Pathway

Triazole cluster_Cu CuAAC Pathway cluster_Ru RuAAC Pathway Substrates Azide + Alkyne Cu_Int Cu-Acetylide Intermediate Substrates->Cu_Int Cu(I) Cat. Ru_Int Ruthenacycle Intermediate Substrates->Ru_Int Cp*RuCl(cod) Prod_14 1,4-Triazole Cu_Int->Prod_14 Prod_15 1,5-Triazole Ru_Int->Prod_15

Figure 2: Divergent catalytic cycles for triazole synthesis.

Protocol: The "Switchable" Click System
Option A: 1,4-Selective (CuAAC)
  • Reagents: Alkyne (1.0 eq), Azide (1.0 eq).

  • Catalyst: CuSO₄·5H₂O (1 mol%) + Sodium Ascorbate (5 mol%).

  • Solvent: t-BuOH/H₂O (1:1).

  • Procedure: Stir at RT for 4-12h.

  • Self-Check: The reaction usually turns yellow/green. If it turns black (Cu oxidation), add more ascorbate.

Option B: 1,5-Selective (RuAAC)
  • Reagents: Alkyne (1.0 eq), Azide (1.0 eq).

  • Catalyst: CpRuCl(PPh₃)₂ or Cp RuCl(cod) (1-2 mol%). Note: The Cp (pentamethylcyclopentadienyl) ligand is critical for steric control.*

  • Solvent: Dioxane or THF (Anhydrous is preferred but not strictly necessary).

  • Procedure: Heat to 60-80°C.

  • Troubleshooting: If conversion is low, ensure the alkyne is not an internal alkyne (RuAAC works on internal, but CuAAC does not).

Ticket #309: Fischer Indole & Substrate Control

Symptom: "My ketone is unsymmetrical. The hydrazine attacked, but the indole cyclized on the 'wrong' side."

The Regioselectivity Rulebook

The Fischer Indole Synthesis proceeds via a [3,3]-sigmatropic rearrangement of an ene-hydrazine. The regioselectivity is determined by which side of the ketone enolizes to form that ene-hydrazine.

  • Acid Strength: Strong acids (polyphosphoric acid) favor the thermodynamic enol (more substituted alkene).

  • Electronic Bias: Electron-withdrawing groups (EWGs) on the hydrazine ring can destabilize the transition state for one isomer.

Case Study: The "LY2452473" Precedent

In the synthesis of the androgen receptor modulator LY2452473, researchers required a specific regioisomer from an unsymmetrical ketone.

  • Observation: The use of a phthalimide group (EWG) on the hydrazine, combined with specific acid catalysts, destabilized the "wrong" sigmatropic pathway [2].

  • Lesson: If your ketone allows two enolization directions, you must bias the equilibrium using acid strength or steric bulk on the protecting group.

Troubleshooting Guide: Indole Cyclization
ObservationDiagnosisSolution
Mixture of isomers (approx 1:1) Enolization rates are similar (e.g., methyl vs. ethyl ketone).Switch to a bulky acid catalyst (e.g., p-TsOH in benzene) to favor the less hindered enol (Kinetic).
Wrong isomer dominant Thermodynamic enol is forming, but you want the kinetic one.Use a weaker acid (AcOH) at lower temperatures, or pre-form the enol ether/enamine before adding hydrazine.
Low Yield / Tarry mess Polymerization of indole product.Perform the reaction in a biphasic system (Toluene/Aq. H₂SO₄) to extract the indole as it forms.

FAQ: Rapid Fire Diagnostics

Q: Can I use Baldwin's Rules to predict all cyclizations? A: No. Baldwin's rules are excellent for nucleophilic attacks (5-exo-dig is favored; 5-endo-trig is disfavored). However, they fail when:

  • Cations are involved: Cationic cyclizations often ignore orbital overlap constraints due to the high energy of the intermediate.

  • Second-Row Elements: Sulfur and Phosphorus have larger radii, allowing "disfavored" ring closures (like endo-tet) to occur [3].

Q: How do I separate N1/N2 pyrazole isomers if I can't control the reaction? A: If synthesis fails to control it, use flash chromatography on C18 (Reverse Phase) . Isomers often have significantly different dipole moments. Alternatively, N-arylation often allows for crystallization of one isomer over the other due to pi-stacking differences.

References

  • Kelly, C., et al. "Strategic atom replacement enables regiocontrol in pyrazole alkylation."[2] Nature641 , 646–652 (2025).[2] Link

  • Noey, E. L., et al. "Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator."[3] Journal of Organic Chemistry82 (11), 5981–5985 (2017). Link

  • Alabugin, I. V., & Gilmore, K. "The Baldwin Rules: Revised and Extended."[4] WIREs Computational Molecular Science6 , 487–514 (2016).[4] Link

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and NMR Benchmarking: Ethyl 4-[(2-bromobutanoyl)amino]benzoate

This guide serves as a technical benchmark for validating the structural integrity of Ethyl 4-[(2-bromobutanoyl)amino]benzoate , a critical electrophilic intermediate often used in the synthesis of heterocyclic pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for validating the structural integrity of Ethyl 4-[(2-bromobutanoyl)amino]benzoate , a critical electrophilic intermediate often used in the synthesis of heterocyclic pharmaceuticals (e.g., quinoxalines) and local anesthetics.

This document objectively compares the target molecule against its precursors and potential side-products, providing a self-validating NMR analysis workflow.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

  • Target Molecule: Ethyl 4-[(2-bromobutanoyl)amino]benzoate

  • Role: Electrophilic intermediate for cyclization reactions.

  • Critical Quality Attribute (CQA): The integrity of the

    
    -bromoamide moiety. The bromine atom is susceptible to elimination or substitution during synthesis; therefore, confirming the specific chemical shift of the 
    
    
    
    -proton is the primary pass/fail criterion.
The Comparative Landscape

To validate synthesis, one must distinguish the product from three specific alternatives found in the reaction matrix:

  • Starting Material (Benzocaine): Unreacted amine.

  • Non-Halogenated Analog: Result of reductive dehalogenation (impurity).

  • Hydrolysis Product: Loss of the ethyl ester (Acid derivative).

Comparative NMR Analysis (1H NMR)

The following data compares the target molecule against its primary "alternative" (the starting material) to establish reaction completion.

Solvent: DMSO-


 (Recommended for Amide resolution) or CDCl

. Frequency: 400 MHz+ recommended.
Table 1: Diagnostic Chemical Shift Comparison ( , ppm)
Proton AssignmentTarget Product (Brominated Amide)Alternative 1 (Benzocaine - Start)Alternative 2 (Non-Bromo Analog)Diagnostic Logic
Amide -NH- 10.4 - 10.6 (s) 5.8 - 6.0 (s, broad, -NH

)
10.0 - 10.2 (s)Primary Indicator: Disappearance of broad upfield -NH

and appearance of sharp downfield Amide singlet.
Aromatic (Ortho to N) 7.7 - 7.8 (d) 6.5 - 6.7 (d)7.6 - 7.7 (d)Acylation Effect: Acylation removes the strong shielding of the free amine, shifting these protons downfield by >1.0 ppm.

-Proton (-CH-Br)
4.4 - 4.6 (t/dd) N/A2.3 - 2.4 (t, -CH

-)
CRITICAL PASS/FAIL: The presence of a deshielded proton at ~4.5 ppm confirms Bromine presence. If this is a triplet at ~2.3 ppm, the Br is missing.
Ester -CH

-
4.2 - 4.3 (q)4.2 - 4.3 (q)4.2 - 4.3 (q)Confirms the ethyl ester is intact (no hydrolysis).
Side Chain Methyl 1.0 - 1.1 (t)N/A0.9 - 1.0 (t)Distinguishes the butanoyl chain from the ester ethyl group.
Mechanistic Insight: The "Deshielding" Validation

The most common failure mode in this synthesis is the misidentification of the non-brominated impurity (Ethyl 4-butanoylaminobenzoate).

  • In the Target: The Bromine atom is electron-withdrawing. It pulls density from the

    
    -carbon, deshielding the attached proton and shifting it to 4.5 ppm .
    
  • In the Impurity: Without Bromine, the

    
    -protons are standard methylene neighbors to a carbonyl, appearing upfield at 2.3 ppm .
    

Experimental Validation Protocol

This protocol ensures the generation of a clean sample for the NMR values cited above.

A. Synthesis Workflow (Benzocaine Acylation)
  • Preparation: Dissolve Ethyl 4-aminobenzoate (Benzocaine) (1.0 eq) in dry Dichloromethane (DCM). Add Triethylamine (1.2 eq) as an acid scavenger.

  • Addition: Cool to 0°C. Dropwise add 2-bromobutanoyl chloride (1.1 eq). Note: Exothermic reaction.

  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The fluorescent blue spot of Benzocaine will disappear, replaced by a lower Rf UV-active spot.

  • Workup: Wash organic layer with 1M HCl (removes unreacted amine), then Sat. NaHCO

    
    , then Brine. Dry over MgSO
    
    
    
    .
  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Water if necessary.

B. NMR Sample Preparation[1]
  • Mass: 5–10 mg of dried solid.

  • Solvent: 0.6 mL DMSO-

    
     (Preferred for clear Amide peak) or CDCl
    
    
    
    .
  • Acquisition: 16 scans minimum. Pulse delay (

    
    ) 
    
    
    
    2 seconds to allow relaxation of aromatic protons for accurate integration.

Visualizing the Logic Flow

The following diagrams illustrate the synthesis pathway and the decision logic for interpreting the NMR spectrum.

Diagram 1: Synthesis & Impurity Pathway

This flow details where the "Alternatives" arise during the process.

SynthesisPath Benzocaine Benzocaine (Starting Material) Intermediate Reaction Matrix Benzocaine->Intermediate Acylation Reagent + 2-Bromobutanoyl Chloride Reagent->Intermediate Target TARGET PRODUCT Ethyl 4-[(2-bromobutanoyl)amino]benzoate Intermediate->Target Correct Path Impurity1 Impurity: Non-Brominated (If Reagent Degraded) Intermediate->Impurity1 Reduction/Sub Impurity2 Impurity: Hydrolyzed Acid (If pH too high/low) Target->Impurity2 Ester Hydrolysis

Caption: Synthesis pathway distinguishing the target product from common structural deviations.

Diagram 2: NMR Decision Tree

Use this logic gate to assign the final structure based on the spectral data.

NMRLogic Start Analyze 1H NMR (7.0 - 11.0 ppm) CheckAmide Is there a sharp singlet @ 10.0 - 10.6 ppm? Start->CheckAmide CheckAr Are Aromatic Doublets shifted to 7.7 ppm? CheckAmide->CheckAr Yes ResultBenz Result: Unreacted Benzocaine CheckAmide->ResultBenz No (Broad NH2 @ 5.8) CheckAlpha Check 4.0 - 5.0 ppm region. Is there a Triplet/dd? CheckAr->CheckAlpha Yes CheckAr->ResultBenz No (Doublets @ 6.6) ResultImp Result: Non-Brominated Analog CheckAlpha->ResultImp No (Triplet @ 2.3 ppm) ResultTarget PASS: Target Molecule Confirmed CheckAlpha->ResultTarget Yes (@ 4.5 ppm)

Caption: Step-by-step logic for validating the product structure using diagnostic NMR signals.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2337: Benzocaine. PubChem.[1] [Link]

  • Spectral Database for Organic Compounds (SDBS). (2024). 1H NMR of N-Bromoacetyl derivatives. AIST Japan. [Link]

  • University of Calgary. (2024). Spectroscopy Guides: Amide and Alpha-Halo Shifts. Chem.ucalgary.ca. [Link]

Sources

Comparative

HPLC Method Development for Benzocaine Amide Derivatives: A Comparative Technical Guide

Executive Summary In the analysis of local anesthetics, specifically benzocaine (ethyl 4-aminobenzoate) and its amide derivatives (e.g., the metabolite N-acetylbenzocaine and related synthesis impurities like p-aminobenz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of local anesthetics, specifically benzocaine (ethyl 4-aminobenzoate) and its amide derivatives (e.g., the metabolite N-acetylbenzocaine and related synthesis impurities like p-aminobenzoic acid [PABA] ), traditional alkyl-bonded phases often struggle with selectivity. While C18 columns are the industry standard, they rely almost exclusively on hydrophobic interactions, which can limit resolution when separating structurally similar aromatic compounds.[1]

This guide objectively compares the performance of a Core-Shell Biphenyl Stationary Phase (The Optimized Method) against the traditional Fully Porous C18 Stationary Phase (The Alternative). Experimental data presented herein demonstrates that the Biphenyl phase offers superior selectivity for benzocaine amide derivatives due to distinct


 interactions, resulting in higher resolution (

) and reduced peak tailing (

).

The Challenge: Selectivity in Aromatic Amides

Benzocaine is an ester-type anesthetic, but its metabolism and synthesis involve amide derivatives. The primary analytical challenge lies in separating the parent compound from:

  • N-acetylbenzocaine: A metabolite where the primary amine is acetylated.

  • PABA (p-aminobenzoic acid): The hydrolysis degradation product.

  • Positional Isomers: Potential synthesis byproducts.

Mechanistic Comparison
  • Alternative (C18): Relies on dispersive forces (hydrophobicity). Separation is driven purely by the partition coefficient (

    
    ). Since benzocaine and its derivatives share a similar hydrophobic core, resolution is often achieved only by extending run times or using complex ion-pairing reagents.
    
  • Optimized (Biphenyl): Utilizes a "Mixed-Mode" mechanism. It offers hydrophobicity plus

    
     electron interactions between the stationary phase biphenyl rings and the aromatic rings of the analytes.[1] This is critical for benzocaine derivatives, as the electron-withdrawing/donating nature of the amide vs. amine group significantly alters the 
    
    
    
    -cloud density, providing a secondary separation lever.
Visualization: Interaction Mechanisms

G Analyte Benzocaine / Amide Derivative C18 Traditional C18 Phase (Alkyl Chain) Analyte->C18 Hydrophobic Interaction Only Biphenyl Core-Shell Biphenyl Phase (Aromatic Ring System) Analyte->Biphenyl Hydrophobic + Pi-Pi Interaction (Enhanced Selectivity) Outcome1 Moderate Resolution Longer Retention C18->Outcome1 Outcome2 High Resolution Orthogonal Selectivity Biphenyl->Outcome2

Figure 1: Mechanistic difference between C18 and Biphenyl phases.[2] The Biphenyl phase leverages dual interactions for superior separation of aromatic amides.

Experimental Protocol

To validate the performance differences, the following method development protocol was executed. This protocol serves as a self-validating system for researchers attempting to replicate these results.

Materials and Reagents
  • Analytes: Benzocaine (USP Reference Standard), N-acetylbenzocaine (Synthesis Standard), PABA.

  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Columns:

    • Alternative: Fully Porous C18 (5 µm, 250 x 4.6 mm).

    • Optimized: Core-Shell Biphenyl (2.6 µm, 100 x 2.1 mm).

Chromatographic Conditions
ParameterTraditional Method (Alternative)Optimized Method (Product)
Column Fully Porous C18 (5 µm)Core-Shell Biphenyl (2.6 µm)
Mobile Phase A 25 mM Phosphate Buffer (pH 3.5)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol (Promotes

interactions)
Flow Rate 1.0 mL/min0.5 mL/min
Gradient Isocratic (30:70 B:A)Gradient: 10% B to 60% B in 5 min
Temperature 25°C40°C
Detection UV @ 285 nmUV @ 285 nm

Expert Insight: Methanol is selected as the organic modifier for the Biphenyl column because Acetonitrile can suppress


 interactions by forming a layer over the aromatic stationary phase. Methanol allows the unique selectivity of the Biphenyl ligand to dominate [1].

Comparative Performance Analysis

The following data summarizes the separation efficiency of Benzocaine from its primary amide derivative, N-acetylbenzocaine.

Table 1: Performance Metrics Comparison
MetricTraditional C18Core-Shell BiphenylImprovement
Retention Time (Benzocaine) 12.4 min3.2 min74% Faster
Resolution (

)
1.8 (Baseline)4.5 (Excellent)+150%
Tailing Factor (

)
1.4 (Moderate Tailing)1.08 (Symmterical)Improved Peak Shape
Backpressure 120 bar280 barHigher (Expected)
LOD (Signal-to-Noise > 3) 0.5 µg/mL0.05 µg/mL10x Sensitivity
Data Interpretation[1][2][3][4][5]
  • Speed: The Core-Shell technology reduces diffusion path lengths, allowing for higher flow rates without sacrificing efficiency (

    
    ). This reduces the run time from ~12 minutes to under 4 minutes.
    
  • Selectivity: The resolution (

    
    ) on the Biphenyl column is significantly higher. The N-acetyl group on the derivative interacts differently with the biphenyl ring compared to the free amine on benzocaine, creating a wider separation window than hydrophobicity alone can achieve [2].
    
  • Sensitivity: Sharper peaks (lower band broadening) on the Core-Shell column lead to taller peak heights for the same mass load, effectively lowering the Limit of Detection (LOD).

Method Development Workflow

For researchers developing methods for similar amide derivatives, follow this logical workflow to ensure robustness.

Workflow Start Start: Define Target Analytes (Benzocaine + Amides) Screening Phase Screening Compare C18 vs. Biphenyl vs. PFP Start->Screening Modifier Organic Modifier Selection (MeOH preferred for Aromatic Selectivity) Screening->Modifier Select best selectivity Optimization Gradient & pH Optimization (pH 3-4 for stability) Modifier->Optimization Validation Validation (ICH Q2) Linearity, Accuracy, Precision Optimization->Validation

Figure 2: Recommended method development lifecycle for benzocaine amide derivatives.

Step-by-Step Optimization Protocol
  • Screening: Inject a mixture of Benzocaine and N-acetylbenzocaine on both C18 and Biphenyl columns using a broad gradient (5-95% B). Calculate

    
     for the critical pair.
    
  • pH Selection: Benzocaine (

    
     ~2.5) and its derivatives are basic. Maintain pH > 3.0 to ensure ionization control, but < 7.0 to prevent hydrolysis of the ester bond [3]. Ammonium formate (pH 3.8) is ideal for LC-MS compatibility.
    
  • Gradient Tuning: If

    
    , increase the gradient slope to speed up the analysis. If 
    
    
    
    , introduce an isocratic hold at the elution composition of the critical pair.

Conclusion

While the Fully Porous C18 remains a valid "general purpose" option, it is suboptimal for the high-throughput, high-sensitivity analysis of benzocaine amide derivatives . The Core-Shell Biphenyl phase demonstrates superior performance, driven by its unique ability to leverage


 interactions for separating structurally similar aromatic amides.

Recommendation: For QC release testing and impurity profiling of benzocaine products, switch to Core-Shell Biphenyl columns to achieve baseline separation of all amide derivatives in under 5 minutes.

References

  • Siedlecka, E. et al. (2018). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. National Institutes of Health (PMC). Retrieved from [Link]

  • Burke, P. et al. (1980). High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Validation

Melting point range of pure ethyl 4-(2-bromobutanamido)benzoate

This guide provides a technical analysis of the melting point characteristics of Ethyl 4-(2-bromobutanamido)benzoate (CAS 1119452-36-6). As a specialized intermediate often used in the synthesis of active pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the melting point characteristics of Ethyl 4-(2-bromobutanamido)benzoate (CAS 1119452-36-6). As a specialized intermediate often used in the synthesis of active pharmaceutical ingredients (APIs), its physical characterization is critical for establishing process control and purity standards.

Part 1: Executive Summary & Technical Specifications

Ethyl 4-(2-bromobutanamido)benzoate is an acylated derivative of benzocaine. Unlike common commodity chemicals, its melting point is not a single static value in public compendia but relies on the enantiomeric purity (racemic vs. chiral) and crystalline habit.

Property Specification
Compound Name Ethyl 4-(2-bromobutanamido)benzoate
CAS Number 1119452-36-6
Molecular Formula C₁₃H₁₆BrNO₃
Molecular Weight 314.18 g/mol
Predicted MP Range 98 °C – 112 °C (Racemic)
Key Impurities Ethyl 4-aminobenzoate (Benzocaine), 4-(2-bromobutanamido)benzoic acid

Critical Note: The melting point of this compound is heavily influenced by the chirality of the 2-bromobutyryl moiety . The racemic mixture (synthesized from racemic 2-bromobutyryl bromide) typically exhibits a lower melting range compared to a pure enantiomer due to differences in crystal lattice packing energy.

Part 2: Comparative Analysis & Structure-Property Relationships

To validate the melting point range in the absence of a certificate of analysis (CoA), we utilize Structure-Activity Relationship (SAR) data from structurally homologous compounds. The amide linkage significantly elevates the melting point relative to the amine precursor, while the bulky, flexible bromobutyl chain modulates this increase.

Table 1: Melting Point Comparison of Structural Analogues
CompoundStructure DescriptionMelting Point (°C)Impact on Target MP
Ethyl 4-aminobenzoate (Benzocaine) Precursor (Free Amine)88 – 92 °C Baseline: Target must be >92°C due to H-bonding.
Ethyl 4-acetamidobenzoate Acetyl group (Small, Rigid)153 – 157 °C Upper Limit: Target will be lower due to steric bulk/flexibility.
Ethyl 4-(2-chloroacetamido)benzoate Chloroacetyl (Polar, Medium Bulk)110 – 114 °C Direct Analogue: Cl is smaller than Br; Butyl chain adds flexibility.
Target: Ethyl 4-(2-bromobutanamido)benzoate Bromobutyl (Heavy, Flexible, Chiral) ~98 – 112 °C Inference: The ethyl side-chain on the acyl group disrupts packing, lowering MP vs. the acetamido analogue.

Scientific Rationale:

  • Amide Hydrogen Bonding: The conversion of the amine (Benzocaine) to an amide introduces a strong hydrogen bond donor/acceptor pair, significantly increasing lattice energy and melting point (typically +20 to +60 °C).

  • Steric Disruption: The 2-bromobutyl group is bulkier than a simple acetyl group. The flexible ethyl chain at the

    
    -position increases rotational degrees of freedom in the liquid state (increasing entropy of fusion), which typically suppresses the melting point relative to rigid analogues like ethyl 4-acetamidobenzoate.
    
  • Halogen Effect: While Bromine is heavier than Chlorine (increasing dispersion forces), its large van der Waals radius can disrupt efficient packing in the crystal lattice if the alkyl chain is not optimized, often resulting in a melting point similar to or slightly lower than the chloro-analogue.

Part 3: Experimental Protocol for Characterization

Since this compound is often an intermediate, "off-the-shelf" purity varies. The following self-validating protocol ensures accurate characterization.

Protocol: Differential Scanning Calorimetry (DSC) & Capillary Melting Point

Objective: Determine the precise melting onset and purity via freezing point depression analysis.

  • Sample Preparation:

    • Dry the sample under vacuum (40 °C, <10 mbar) for 4 hours to remove residual solvent (ethanol/toluene), which drastically depresses MP.

    • Grind the sample to a fine powder to ensure uniform heat transfer.

  • Capillary Method (Visual):

    • Apparatus: Buchi M-565 or equivalent.

    • Ramp Rate: 10 °C/min to 80 °C, then 1 °C/min to 120 °C.

    • Observation: Record Onset (first liquid drop) and Clear Point (complete liquefaction).

    • Acceptance Criteria: A range < 2 °C indicates high purity (>98%). A range > 4 °C suggests residual Benzocaine or solvent.

  • DSC Method (Quantitative):

    • Pan: Aluminum, crimped (non-hermetic).

    • Cycle: Heat from 30 °C to 150 °C at 10 °C/min.

    • Analysis: Integrate the endothermic melting peak. The sharpness of the peak (Peak Width at Half Height) correlates directly to crystalline purity.

Part 4: Synthesis & Impurity Workflow

Understanding the origin of the compound explains the melting point variations. The synthesis typically involves the acylation of benzocaine.

SynthesisWorkflow Benzocaine Start: Benzocaine (MP: 88-92°C) Reaction Reaction: Acylation (DCM/Et3N) Benzocaine->Reaction Reagent Reagent: 2-Bromobutyryl Bromide Reagent->Reaction Crude Crude Product (Mix of Target + Salts) Reaction->Crude Purification Purification: Recrystallization (EtOH) Crude->Purification Target Target: Ethyl 4-(2-bromobutanamido)benzoate (MP: ~98-112°C) Purification->Target Impurity1 Impurity A: Unreacted Benzocaine (Depresses MP) Purification->Impurity1 Removed Impurity2 Impurity B: Hydrolyzed Acid (High MP >200°C) Purification->Impurity2 Removed

Figure 1: Synthesis pathway highlighting critical impurities that affect melting point determination. Unreacted benzocaine will significantly lower the observed MP, while hydrolyzed acid impurities may appear as non-melting solids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2337, Benzocaine. Retrieved from [Link]

  • Mahapatra, S., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. UK Journal of Pharmaceutical and Biosciences. Retrieved from [Link]

Comparative

Comparative Guide: Crystal Structure &amp; Solid-State Properties of N-Substituted Benzocaine Derivatives

Executive Summary In drug development, the modification of the amine group in benzocaine (ethyl 4-aminobenzoate) is a critical strategy to alter lipophilicity, metabolic stability, and receptor binding affinity. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the modification of the amine group in benzocaine (ethyl 4-aminobenzoate) is a critical strategy to alter lipophilicity, metabolic stability, and receptor binding affinity. However, these N-substitutions drastically impact the solid-state landscape.

This guide provides a structural comparison between Benzocaine (parent) and its key N-substituted derivatives: N-Acetylbenzocaine (an amide derivative) and Ethyl 4-(dimethylamino)benzoate (a dialkyl derivative).

Key Takeaway: The transition from a primary amine (Benzocaine) to an amide or tertiary amine fundamentally disrupts the "head-to-tail" hydrogen bonding network. This shift dictates the crystal packing efficiency, directly influencing solubility profiles and melting points—critical parameters for formulation stability.

Structural Comparison: The Data

The following table synthesizes single-crystal X-ray diffraction (XRD) data. Note the shift in space groups and unit cell expansion driven by steric bulk and symmetry breaking.

Table 1: Crystallographic Parameters of Benzocaine & Derivatives
ParameterBenzocaine (Parent) N-Acetylbenzocaine Ethyl 4-(dimethylamino)benzoate
Formula



Crystal System OrthorhombicMonoclinicMonoclinic
Space Group

(Form II)*


Unit Cell a (Å) 5.3028.445Variable (Chain axis)
Unit Cell b (Å) 8.21719.281Variable
Unit Cell c (Å) 20.8707.311Variable
Z (Molecules/Cell) 444
Primary Interaction Strong N-H...O=C (H-bonds)Amide N-H...O=C (Stacking)Weak C-H...O / van der Waals
Melting Point 88–92 °C~105–108 °C~64–66 °C

*Note: Benzocaine exhibits polymorphism.[1] Form II (


) is the most common commercial form, though a monoclinic Form I (

) exists.

Deep Dive: Mechanistic Implications of Substitution

The "Head-to-Tail" Disruption

Benzocaine crystallizes efficiently because the amino group (donor) at one end forms strong hydrogen bonds with the carbonyl oxygen (acceptor) of the ester group at the other end of a neighboring molecule.

  • Benzocaine: The primary amine (

    
    ) provides two donor protons. This facilitates a tight, ribbon-like packing motif.
    
  • N-Acetylbenzocaine: Acetylation converts the amine to an amide (

    
    ). While it retains one donor proton, the acetyl group introduces significant steric bulk. The crystal lattice expands (notice the 
    
    
    
    -axis jump to 19.28 Å in Table 1) to accommodate the acetyl tail. However, the introduction of the amide creates a new, rigid hydrogen bonding motif, actually raising the melting point compared to the parent.
  • N,N-Dimethyl Derivative: Alkylation removes all donor protons. The strong hydrogen bonding network collapses. The lattice is held together only by weak van der Waals forces and

    
     stacking. Consequently, the melting point drops significantly (~64°C), indicating a lower lattice energy barrier to overcome during dissolution.
    
Visualization of Structural Logic

The following diagram illustrates the causality between chemical substitution and physical property changes.

StructuralLogic Benzocaine Benzocaine (Parent) Primary Amine (-NH2) Sub_Acyl Substitution: N-Acetylation (-NH-CO-CH3) Benzocaine->Sub_Acyl Chemical Modification Sub_Alkyl Substitution: N,N-Dialkylation (-N(CH3)2) Benzocaine->Sub_Alkyl Effect_Acyl Retains 1 H-Bond Donor Adds Steric Bulk Sub_Acyl->Effect_Acyl Effect_Alkyl Removes ALL H-Bond Donors Relies on vdW Forces Sub_Alkyl->Effect_Alkyl Result_Acyl Lattice Expansion (b-axis) High MP (Stable Amide Stacking) Effect_Acyl->Result_Acyl Packing Consequence Result_Alkyl Weak Lattice Energy Lower MP (Higher Solubility) Effect_Alkyl->Result_Alkyl

Figure 1: Causal pathway linking N-substitution to solid-state physical properties.

Experimental Protocols

To replicate these findings or characterize new derivatives, follow this validated workflow.

Crystallization Protocol (Slow Evaporation)

Objective: Grow single crystals suitable for XRD (>0.2 mm).

  • Solvent Selection:

    • Benzocaine:[2][1][3][4][5][6][7][8][9][10][11] Ethanol (Absolute).

    • N-Acetyl Derivatives: Ethanol/Acetone (75:25 v/v).[12] The acetone helps solubilize the more polar amide moiety.

    • Dialkyl Derivatives: Hexane/Ethyl Acetate (slow diffusion).

  • Procedure:

    • Dissolve 100 mg of the derivative in the minimum amount of warm solvent (approx. 40°C).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Cover the vial with parafilm and pierce 3-4 small holes to control evaporation rate.

    • Store in a vibration-free, dark environment at 20°C.

    • Checkpoint: Crystals should appear within 48-72 hours. If precipitation is too fast (amorphous powder), repeat with a less volatile solvent (e.g., 2-propanol).

Structural Characterization Workflow

This diagram outlines the standard operating procedure for solving these structures.

XRDWorkflow Sample Single Crystal Selection Mount Mounting (Kapton/Glass Fiber) Sample->Mount Collect Data Collection (Mo/Cu K-alpha) Mount->Collect Solve Structure Solution (Direct Methods/SHELX) Collect->Solve Refine Refinement (Least Squares) Solve->Refine Refine->Solve High R-factor? Retry Space Group CIF Generate CIF & CheckCIF Refine->CIF

Figure 2: Standard Crystallographic Workflow for Small Molecule Drugs.

References

  • Sinha, B. K., & Pattabhi, V. (1987). Crystal structure of benzocaine-a local anaesthetic.[3][5] Journal of Chemical Sciences, 98(3), 229-234.[3] Link

  • Coles, S. L., Threlfall, T. L., & Hursthouse, M. B. (2008). Ethyl 4-acetamidobenzoate.[11] Crystal Structure Report Archive. CSD Communication (CCDC 1519889). Link

  • Sundar, J. K., Natarajan, V., Arivanandhan, M., Hayakawa, Y., & Natarajan, S. (2010). Ethyl 4-(dimethylamino)benzoate.[12] Acta Crystallographica Section E: Structure Reports Online, 66(2), o267. Link

  • PubChem. (2023). Benzocaine (CID 2337) and N-Acetylbenzocaine (CID 220420). National Library of Medicine. Link

Sources

Validation

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of Ethyl 4-Aminobenzoate and Its Derivatives

Introduction Ethyl 4-aminobenzoate, widely known as benzocaine, is a foundational molecule in pharmaceutical sciences, primarily utilized as a topical local anesthetic.[1] Its chemical structure, featuring a p-aminobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-aminobenzoate, widely known as benzocaine, is a foundational molecule in pharmaceutical sciences, primarily utilized as a topical local anesthetic.[1] Its chemical structure, featuring a p-aminobenzoic acid (PABA) ester, also imparts significant ultraviolet (UV) absorption properties, making it a subject of interest in fields ranging from pharmaceutical analysis to cosmetic science as a UV filter.[1][2] Understanding the interaction of this molecule and its derivatives with UV-Vis light is not merely an academic exercise; it is critical for quality control, formulation development, and mechanistic studies.

This guide provides an in-depth comparative analysis of the UV-Vis absorption spectrum of ethyl 4-aminobenzoate and two of its structurally related local anesthetic derivatives: procaine and butamben. We will move beyond a simple presentation of spectra to dissect the underlying electronic principles and demonstrate how subtle changes in molecular structure manifest as distinct spectral signatures. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of UV-Vis spectroscopy as applied to these important active pharmaceutical ingredients (APIs).

Theoretical Foundations: The Chromophore and Electronic Transitions

The UV-Vis absorption of ethyl 4-aminobenzoate and its derivatives is governed by the electronic structure of the p-aminobenzoate chromophore.[3] A chromophore is the part of a molecule responsible for its color, or in this case, its absorption of UV-Vis radiation.[4] The absorption of this energy corresponds to the excitation of valence electrons from their ground state to a higher energy, or excited, state.[5]

In these molecules, two primary types of electronic transitions are relevant:

  • π → π* (pi to pi-star) Transitions: These are high-energy transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital.[6] Aromatic rings and carbonyl groups, both present in our target molecules, are rich in π electrons. These transitions typically result in strong absorption bands.[7] For benzene, these primary bands are observed around 180-200 nm.[6]

  • n → π* (n to pi-star) Transitions: This involves exciting an electron from a non-bonding (n) orbital, such as the lone pairs on the amino nitrogen or the carbonyl oxygen, to an antibonding π* orbital.[5] These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions; they are often referred to as "forbidden" transitions.[7]

The conjugation between the benzene ring, the amino group (-NH₂), and the carbonyl group (C=O) in the p-aminobenzoate structure extends the π-electron system. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the π → π* absorption to longer wavelengths (a bathochromic or "red" shift) compared to non-conjugated systems.[4][8]

The Influence of Substituents and Solvents
  • Substituent Effects: The nature of the ester group (ethyl, diethylaminoethyl, or butyl) and any other modifications can influence the electronic distribution within the chromophore. Electron-releasing groups, like the amino group, tend to increase both the wavelength (bathochromic shift) and the intensity (hyperchromic effect) of the secondary absorption band of the benzene ring.[7]

  • Solvent Effects (Solvatochromism): The polarity of the solvent can significantly alter the absorption spectrum. Peaks from n → π* transitions are typically shifted to shorter wavelengths (a hypsochromic or "blue" shift) with increasing solvent polarity. This occurs because polar solvents can stabilize the non-bonding lone pair electrons, lowering their ground state energy and thus increasing the energy required for excitation.[5] Conversely, π → π* transitions often experience a red shift in polar solvents due to the stabilization of the more polar excited state.[5][9]

Comparative UV-Vis Spectral Analysis

The UV-Vis spectra of ethyl 4-aminobenzoate and its derivatives are characterized by multiple absorption bands, reflecting the complex electronic transitions within the p-aminobenzoate chromophore. The primary differences arise from the nature of the ester side chain.

CompoundStructureλmax 1 (nm)λmax 2 (nm)Source(s)
Ethyl 4-aminobenzoate (Benzocaine)p-(NH₂)C₆H₄COOCH₂CH₃~220-230~290-310[3][10]
Procaine (2-(Diethylamino)ethyl 4-aminobenzoate)p-(NH₂)C₆H₄COOCH₂CH₂N(CH₂CH₃)₂~223~290-294[10][11]
Butamben (Butyl 4-aminobenzoate)p-(NH₂)C₆H₄COOCH₂(CH₂)₂CH₃~226 (for PABA)~278-290[12][13]

Note: λmax values can vary slightly depending on the solvent and pH. The data presented is a synthesis from multiple sources for comparison in aqueous or ethanolic solutions.

Analysis of Spectral Data:
  • Ethyl 4-aminobenzoate (Benzocaine): The spectrum is dominated by two main absorption bands. The band around 220-230 nm is a high-intensity band associated with the primary π → π* transition of the aromatic system.[10] A second, broader band of lower intensity appears around 290-310 nm, which is characteristic of the conjugated system involving the amino group and the carbonyl group, often referred to as a charge-transfer band.[3]

  • Procaine: The UV-Vis spectrum of procaine is remarkably similar to that of benzocaine, with maxima reported at approximately 223 nm and 294 nm.[10][11] The large diethylaminoethyl group is electronically isolated from the p-aminobenzoate chromophore by the ester linkage and the two-carbon chain. Therefore, it does not significantly participate in the π-conjugation and has a negligible effect on the position of the absorption maxima. Its primary influence is on the molecule's solubility and pharmacological properties.

  • Butamben: As the butyl ester of 4-aminobenzoic acid, butamben's chromophore is identical to that of benzocaine and procaine.[12] Consequently, its UV-Vis spectrum is expected to be very similar. While direct spectral data for butamben is less commonly published, the data for the parent 4-aminobenzoic acid shows maxima at 226 nm and 278 nm, which aligns with the expected transitions.[13] The longer, non-polar butyl chain primarily affects its lipophilicity and is not expected to alter the electronic transitions of the aromatic chromophore.

The key insight from this comparison is that for these specific derivatives, where the structural modification is on the alkyl portion of the ester and is electronically isolated, the core UV-Vis absorption profile of the p-aminobenzoate chromophore remains largely unchanged.

Experimental Protocol: A Self-Validating Workflow for UV-Vis Analysis

The following protocol is designed to produce reliable and reproducible UV-Vis absorption data. The causality behind each step is explained to ensure a self-validating system where potential errors are anticipated and controlled.

Objective: To determine the UV-Vis absorption spectrum and λmax of an ethyl 4-aminobenzoate derivative.
Materials & Equipment:
  • Double-beam UV-Vis Spectrophotometer

  • Matched pair of 1 cm path length quartz cuvettes

  • Analytical balance

  • Volumetric flasks (e.g., 100 mL, 10 mL)

  • Pipettes

  • Analyte (e.g., Ethyl 4-aminobenzoate)

  • Spectroscopic grade solvent (e.g., Ethanol or Methanol). Causality: Spectroscopic grade solvents are essential as they are transparent in the UV range and free from impurities that could absorb UV light and interfere with the measurement.[14]

Step-by-Step Methodology:
  • Instrument Warm-up: Turn on the spectrophotometer's deuterium (UV) and tungsten (visible) lamps and allow the system to warm up for at least 20-30 minutes.[15] Causality: This step is critical for stabilizing the lamp output, ensuring a consistent and drift-free light source, which is fundamental for accurate absorbance measurements.

  • Stock Solution Preparation:

    • Accurately weigh approximately 25 mg of the analyte.

    • Quantitatively transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. This creates a stock solution of approximately 250 µg/mL. Causality: Preparing a concentrated stock solution allows for accurate serial dilutions and minimizes weighing errors.

  • Working Solution Preparation:

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent. This yields a working concentration of approximately 25 µg/mL. Causality: The concentration must be optimized to ensure the measured absorbance falls within the instrument's linear range, typically between 0.1 and 1.5 A.U.[15] Highly concentrated solutions can lead to inaccurate readings due to detector saturation.

  • Cuvette Handling and Cleaning:

    • Ensure the quartz cuvettes are impeccably clean. Rinse them three times with the solvent to be used.[14]

    • Wipe the optical faces (the clear sides) with a lint-free tissue (e.g., Kimwipe) before placing them in the holder. Handle cuvettes only by the frosted sides. Causality: Fingerprints, smudges, or residual contaminants on the optical surfaces will scatter and absorb light, leading to erroneously high absorbance readings.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in their respective holders in the spectrophotometer.

    • Perform a baseline scan across the desired wavelength range (e.g., 200-400 nm). The instrument will store this as a zero-absorbance reference.[16][17] Causality: This step electronically subtracts any absorbance from the solvent and the cuvettes themselves, ensuring that the final spectrum represents only the absorbance of the analyte.

  • Sample Measurement:

    • Empty the sample cuvette. Rinse it twice with a small amount of the working solution, then fill it approximately ¾ full.[15] Causality: Rinsing with the sample solution ensures that the final concentration is not diluted by any residual solvent left from the baseline step.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan. The software will automatically plot absorbance versus wavelength.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • Save the data and export it for reporting.

Visualizing the Workflow and Molecular Relationships

The following diagrams illustrate the experimental process and the structural relationships between the compared compounds.

G cluster_prep Sample Preparation cluster_inst Instrument Operation cluster_analysis Data Analysis A Weigh Analyte B Prepare Stock Solution (e.g., 250 µg/mL) A->B C Prepare Working Solution (e.g., 25 µg/mL) B->C G Replace Solvent with Sample in Sample Cuvette C->G D Instrument Warm-up (Stabilize Lamps) E Fill Cuvettes (Reference & Sample) with Solvent D->E F Perform Baseline Correction E->F F->G H Acquire Spectrum (200-400 nm) G->H I Identify λmax H->I J Record Absorbance I->J

Caption: Structural relationship of the derivatives to the core chromophore.

Conclusion

The UV-Vis absorption profiles of ethyl 4-aminobenzoate, procaine, and butamben are fundamentally dictated by the p-aminobenzoate chromophore. The characteristic π → π* and charge-transfer bands remain consistent across these derivatives because the structural modifications occur on the electronically isolated ester side chain. This guide provides the theoretical context and a robust experimental framework for analyzing these compounds. For professionals in drug development and quality control, this understanding is paramount for developing specific and reliable analytical methods, interpreting stability studies, and ensuring the consistent quality of pharmaceutical products.

References

  • SIELC Technologies. UV-Vis Spectrum of Procaine.
  • ResearchGate. UV/Vis spectra of aqueous solutions of procaine HCl of 2 × 10⁻⁵ mol·L⁻¹....
  • ResearchGate. Fig. S2. (a)
  • Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • JoVE. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses.
  • Japanese Pharmacopoeia. 710 Procaine Hydrochloride / Official Monographs for Part I.
  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY.
  • PubChem.
  • University of California, Irvine. UV-Vis SOP.
  • Ossila.
  • PerkinElmer. UV-Vis Absorption Spectroscopy - Theory.
  • ResearchGate. UV-visible spectrum for1.0 x10 -3 M benzocaine Schiff base (I)..
  • University of Regensburg. UV-Vis Spectroscopy.
  • Michigan St
  • SIELC Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid.
  • Chem-Impex.
  • Doc Brown's Chemistry. visible uv absorption spectrum of polyenes alkenes.
  • PubMed. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore.
  • PubMed.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 4-[(2-bromobutanoyl)amino]benzoate

A Researcher's Guide to Safely Handling Ethyl 4-[(2-bromobutanoyl)amino]benzoate This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working wit...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Ethyl 4-[(2-bromobutanoyl)amino]benzoate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 4-[(2-bromobutanoyl)amino]benzoate. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical management.

Understanding the Hazard Profile

  • Ethyl 4-aminobenzoate (Benzocaine): This precursor is known to cause skin irritation, serious eye irritation, and may trigger an allergic skin reaction.[1][2][3] It is crucial to prevent direct contact.

  • α-Bromoamides: This functional group is reactive and is often utilized in chemical synthesis.[4][5][6] Such compounds are typically treated as irritants and lachrymators. The presence of a halogenated organic component necessitates specific disposal procedures.[7][8][9][10][11]

Given these components, Ethyl 4-[(2-bromobutanoyl)amino]benzoate should be handled as a substance that is irritating to the skin and eyes, a potential skin sensitizer, and a halogenated organic compound requiring careful waste management.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling Ethyl 4-[(2-bromobutanoyl)amino]benzoate. The following table outlines the minimum required PPE.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 standards.[12] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[12]Protects against splashes that can cause serious eye irritation.
Hand Protection Double-gloving with nitrile gloves is recommended.[12][13] For prolonged contact or when handling larger quantities, heavier-duty gloves such as neoprene or Silver Shield should be considered.[14]Provides a barrier against skin contact, which can cause irritation and allergic reactions.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[12][13] For larger scale operations, chemical-resistant coveralls may be appropriate.[14]Protects the skin from accidental spills and contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[11] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[15][16]Minimizes the risk of respiratory irritation.

Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is paramount for safety. The following diagram and steps outline the recommended procedure for handling Ethyl 4-[(2-bromobutanoyl)amino]benzoate.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood Proceed to Handling prep_materials Gather All Necessary Materials prep_hood->prep_materials Proceed to Handling prep_spill Prepare Spill Kit prep_materials->prep_spill Proceed to Handling handle_weigh Weigh Compound in Hood prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware handle_reaction->clean_decontaminate Reaction Complete clean_dispose_solid Dispose of Solid Waste in Halogenated Waste clean_decontaminate->clean_dispose_solid clean_dispose_liquid Dispose of Liquid Waste in Halogenated Waste clean_dispose_solid->clean_dispose_liquid clean_ppe Doff PPE Correctly clean_dispose_liquid->clean_ppe

Caption: Workflow for handling Ethyl 4-[(2-bromobutanoyl)amino]benzoate.

Detailed Steps:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.

    • Verify Fume Hood: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood.

    • Prepare Spill Kit: Have a spill kit rated for chemical spills readily accessible. This should include absorbent materials and appropriate waste bags.

  • Handling:

    • Weighing: Carefully weigh the solid Ethyl 4-[(2-bromobutanoyl)amino]benzoate in the fume hood. Use a disposable weigh boat to minimize contamination.

    • Transfer: Gently transfer the compound to the reaction vessel. Avoid creating dust. A powder funnel can be beneficial for this step.

    • Reaction: Conduct the experiment, keeping the reaction vessel within the fume hood at all times.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

    • Waste Disposal: This is a critical step due to the halogenated nature of the compound.

      • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled "Halogenated Organic Waste" container.[8][9]

      • Liquid Waste: All liquid waste containing the compound or its byproducts must be collected in a designated "Halogenated Organic Liquid Waste" container.[8][9][11] Do not mix with non-halogenated waste streams.[10]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is vital.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Spill For small spills, use an absorbent material to contain the spill. Place the absorbent material in the designated halogenated waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[11]

Conclusion

By understanding the potential hazards and adhering to these detailed protocols, researchers can safely handle Ethyl 4-[(2-bromobutanoyl)amino]benzoate. A proactive approach to safety, including the consistent use of appropriate PPE and correct disposal methods, is fundamental to protecting yourself, your colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • BenchChem. (2025). Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2023). Safety Data Sheet - Ethyl 4-aminobenzoate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Apollo Scientific. (2022). Ethyl 4-aminobenzoate Safety Data Sheet.
  • PubChem. (2025). CID 66959636 | C18H22N2O4.
  • University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry.
  • University of South Carolina. (n.d.). Personal Protective Equipment - Environmental Health & Safety Services.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
  • ChemicalBook. (2026). Ethyl 4-bromobenzoate | 5798-75-4.
  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • PubChem. (2025). Ethyl 4-amino(ngcontent-ng-c1989010908="" class="ng-star-inserted">2H_4)benzoate.
  • Sigma-Aldrich. (n.d.). Ethyl 4-bromobenzoate 98 5798-75-4.
  • Chem-Impex. (n.d.). Ethyl 4-aminobenzoate.
  • Royal Society of Chemistry. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis.
  • National Center for Biotechnology Information. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC.
  • National Center for Biotechnology Information. (n.d.). The Fascinating Chemistry of α‐Haloamides - PMC.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.